2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-(2-hydroxyethyl)-6-methylpyrazin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-9(3-5-13)10-6-8(11-7)2-4-12/h6,12-13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYASYPOIIGDZPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538504 | |
| Record name | 2,2'-(3-Methylpyrazine-2,5-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96681-84-4 | |
| Record name | 2,2'-(3-Methylpyrazine-2,5-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
This technical guide provides a comprehensive overview of the core properties of the heterocyclic organic compound 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. While specific experimental data for this compound is limited in publicly accessible databases, this guide compiles available information and provides general methodologies relevant to its class of compounds.
Core Properties and Data
The fundamental chemical and physical properties of this compound are summarized below. This information is crucial for its handling, characterization, and application in research settings.
Chemical Structure
Caption: 2D chemical structure of this compound.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 96681-84-4 | [1] |
| Molecular Formula | C₉H₁₄N₂O₂ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| SMILES | CC1=NC(CCO)=CN=C1CCO | [1] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available scientific literature, a general methodology for the synthesis of pyrazine derivatives can be adapted. The following represents a common approach for the synthesis of substituted pyrazines.
General Synthesis of Substituted Pyrazines
The synthesis of pyrazine derivatives often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. A greener approach to this synthesis involves a one-pot reaction catalyzed by a base at room temperature.
Materials:
-
A suitable 1,2-dicarbonyl precursor
-
A suitable 1,2-diamine precursor
-
Aqueous Methanol (Solvent)
-
Potassium tert-butoxide (t-BuOK) (Catalyst)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (Eluent)
Procedure:
-
Dissolve the 1,2-dicarbonyl compound in aqueous methanol in a round-bottom flask with stirring.
-
Add the 1,2-diamine and a catalytic amount of potassium tert-butoxide to the solution.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.
Characterization: The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to determine the chemical structure.
-
Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy to identify functional groups.
-
Melting Point Analysis to assess purity.
Caption: General workflow for chemical synthesis and characterization.
Potential Biological Activities of Pyrazine Derivatives
Specific biological activity data for this compound is not available. However, the broader class of pyrazine derivatives has been investigated for various biological activities. These compounds are known for their presence in nature and are often associated with flavor and aroma. Some reported biological activities of pyrazine derivatives include:
-
Antimicrobial Activity: Certain pyrazine derivatives have demonstrated broad-spectrum antimicrobial activity.[2]
-
Cardiovascular and Smooth Muscle Effects: Some pyrazines have been reported to have relaxing effects on cardiovascular and uterine smooth muscles.
-
Anti-thrombotic and Anti-aggregation Effects: Potential applications as anti-thrombotic and anti-aggregation agents have been explored for some pyrazine compounds.
-
Anti-inflammatory and Analgesic Effects: Some derivatives have shown COX-2 inhibiting and analgesic properties.
It is important to note that these are general activities of the pyrazine class of compounds, and specific activities of this compound would require dedicated experimental investigation.
Caption: Potential screening workflow for biological activities.
Conclusion
This compound is a pyrazine derivative with defined chemical identity but limited publicly available experimental data. This guide provides the foundational information available for this compound and outlines general experimental approaches for its synthesis and biological evaluation based on established knowledge of pyrazine chemistry. Further experimental investigation is necessary to fully characterize its physical properties and explore its potential biological activities.
References
An In-depth Technical Guide to 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol (CAS: 96681-84-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, a known degradation product of clavulanic acid. This document consolidates available chemical data, experimental procedures for its formation and isolation, and relevant analytical information to support research and development activities in the pharmaceutical field.
Chemical Identity and Properties
This compound, also known as 3-Methyl-2,5-bis-(2-hydroxyethyl)pyrazine, is recognized as an impurity and degradation product of clavulanic acid, a potent β-lactamase inhibitor.[1] Its formation is a critical consideration in the manufacturing and stability studies of clavulanic acid-containing pharmaceutical formulations.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 96681-84-4 | LGC Standards |
| Molecular Formula | C₉H₁₄N₂O₂ | LGC Standards |
| Molecular Weight | 182.22 g/mol | LGC Standards |
| IUPAC Name | 2,2'-(3-methylpyrazine-2,5-diyl)bis(ethan-1-ol) | LGC Standards |
| Synonyms | 3-Methyl-2,5-bis-(2-hydroxyethyl)pyrazine | LGC Standards |
| InChI | InChI=1S/C9H14N2O2/c1-7-9(3-5-13)10-6-8(11-7)2-4-12/h6,12-13H,2-5H2,1H3 | LGC Standards |
| Canonical SMILES | CC1=NC(=C(C=N1)CCO)CCO | PubChem |
Formation and Isolation
Experimental Protocol: Formation and Isolation from Clavulanic Acid Degradation
This protocol describes the process of generating and isolating this compound from the alkaline degradation of potassium clavulanate.
-
Degradation:
-
Dissolve potassium clavulanate in a 0.1 M Na₂HPO₄ aqueous solution.
-
Heat the solution at 60°C. The reaction time will influence the yield of various degradation products.[1]
-
-
Extraction:
-
After the desired reaction time, cool the solution to room temperature.
-
Perform continuous extraction of the aqueous solution with ethyl acetate for an extended period (e.g., 20 hours) to transfer the pyrazine derivatives into the organic phase.
-
-
Purification:
-
Concentrate the ethyl acetate extract under reduced pressure.
-
Subject the concentrated residue to preparative thin-layer chromatography (TLC) on silica gel plates.
-
Develop the TLC plates using a chloroform-methanol (9:1, v/v) solvent system.
-
-
Isolation:
-
Identify the band corresponding to 3-methyl-2,5-bis-(2-hydroxyethyl)pyrazine under UV light.
-
Scrape the identified silica gel band from the plate.
-
Elute the compound from the silica gel using a suitable solvent such as methanol.
-
Evaporate the solvent to yield the purified compound.
-
Workflow for Formation and Isolation
Caption: Workflow for the formation and isolation of the target compound.
Analytical Data
The characterization of this compound has been reported using mass spectrometry and nuclear magnetic resonance spectroscopy.[1]
Table 2: Spectroscopic Data
| Analytical Technique | Observed Data | Source |
| Mass Spectrometry (MS) | m/z: 182 (M⁺) | Haginaka et al. (1985) |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Chemical shifts (δ) corresponding to the methyl, ethyl, and pyrazine ring protons. | Haginaka et al. (1985) |
Note: Specific chemical shift values and coupling constants from the original publication would be required for a complete NMR data summary.
Signaling Pathways and Biological Activity
Currently, there is no publicly available research indicating that this compound is involved in any specific biological signaling pathways or possesses significant pharmacological activity. Its primary relevance in the context of drug development is as a process-related impurity and degradation product of clavulanic acid. The presence and quantity of this compound are important quality attributes for clavulanic acid drug substances and products.
Conclusion
This compound is a well-documented impurity associated with clavulanic acid. While it does not appear to have direct therapeutic relevance, understanding its formation, isolation, and analytical characteristics is crucial for the quality control and stability assessment of pharmaceutical products containing clavulanic acid. The provided information serves as a foundational guide for researchers and professionals working with this compound. Further investigation into its potential biological effects, if any, may be warranted.
References
An In-depth Technical Guide to the Chemical Synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
This whitepaper provides a comprehensive technical guide for the chemical synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, a substituted pyrazine derivative of interest to researchers and professionals in the field of drug development and organic synthesis. The proposed synthetic pathway is a multi-step process commencing with the formation of a key intermediate, diethyl 3-methylpyrazine-2,5-dicarboxylate, followed by its reduction to the target diol.
This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow to facilitate a thorough understanding of the process.
Proposed Synthetic Pathway Overview
Figure 1: Proposed two-step synthesis pathway for this compound.
Step 1: Synthesis of Diethyl 3-methylpyrazine-2,5-dicarboxylate (Proposed)
This step outlines a proposed method for the synthesis of the key intermediate, diethyl 3-methylpyrazine-2,5-dicarboxylate, based on the synthesis of similarly substituted pyrazines. The proposed route involves the condensation of an appropriate amino ketone with a dicarbonyl compound, followed by an oxidation step to form the aromatic pyrazine ring.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Ethyl 2-aminopropanoate | 103.12 | 0.995 | ≥98% |
| Diethyl glyoxal | 116.11 | 1.03 | (as a solution) |
| Oxidizing agent (e.g., MnO₂) | 86.94 | - | ≥99% |
| Diethyl ether | 74.12 | 0.713 | Anhydrous |
| Saturated aq. NaHCO₃ | - | - | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
| Ethanol | 46.07 | 0.789 | Anhydrous |
| Concentrated H₂SO₄ | 98.08 | 1.84 | 98% |
Procedure:
-
Condensation: To a solution of ethyl 2-aminopropanoate in a suitable solvent such as ethanol, an equimolar amount of diethyl glyoxal is added dropwise at room temperature with stirring. The reaction mixture is then heated to reflux for several hours to facilitate the formation of the dihydropyrazine intermediate.
-
Oxidation: After cooling the reaction mixture, the oxidizing agent (e.g., manganese dioxide) is added portion-wise. The mixture is then stirred at room temperature or with gentle heating until the oxidation to the pyrazine ring is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is filtered to remove the oxidizing agent and any inorganic byproducts. The filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diethyl 3-methylpyrazine-2,5-dicarboxylate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Note: This is a proposed synthesis, and the reaction conditions, including solvent, temperature, and reaction time, may require optimization for optimal yield and purity.
Figure 2: Experimental workflow for the proposed synthesis of Diethyl 3-methylpyrazine-2,5-dicarboxylate.
Step 2: Reduction of Diethyl 3-methylpyrazine-2,5-dicarboxylate
The final step in the synthesis is the reduction of the diester intermediate to the target diol, this compound. This can be achieved using a suitable reducing agent such as sodium borohydride in an alcoholic solvent.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Diethyl 3-methylpyrazine-2,5-dicarboxylate | 238.25 (Calculated) | - | Purified |
| Sodium borohydride (NaBH₄) | 37.83 | - | ≥98% |
| Methanol | 32.04 | 0.792 | Anhydrous |
| Deionized water | 18.02 | 1.00 | - |
| Chloroform | 119.38 | 1.49 | - |
Procedure:
-
Reaction Setup: Diethyl 3-methylpyrazine-2,5-dicarboxylate is dissolved in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled in an ice bath.
-
Reduction: Sodium borohydride is added slowly in portions to the cooled solution with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C. After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.
-
Work-up: A small amount of water is carefully added to quench the excess sodium borohydride. The mixture is stirred for a short period, and then the solvent is removed under reduced pressure.
-
Extraction and Purification: The residue is dissolved in a minimal amount of water and then subjected to continuous extraction with chloroform for 48 hours. The chloroform extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound as a solid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure diol.
Quantitative Data Summary
The following table provides a summary of the reagents and expected yields for the reduction step, based on a hypothetical 10 mmol scale of the starting diester.
| Reagent/Product | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) |
| Diethyl 3-methylpyrazine-2,5-dicarboxylate | 238.25 | 10 | 2.38 | - |
| Sodium borohydride (NaBH₄) | 37.83 | 80 (8 eq.) | 3.03 | - |
| Methanol | 32.04 | - | - | ~80 |
| Product (Theoretical Yield) | 196.23 | 10 | 1.96 | - |
Note: The yield is theoretical and the actual yield may vary depending on the efficiency of the reaction and purification steps.
Figure 3: Experimental workflow for the reduction of Diethyl 3-methylpyrazine-2,5-dicarboxylate.
Conclusion
This technical guide presents a plausible and detailed synthetic pathway for this compound. While the synthesis of the key intermediate, diethyl 3-methylpyrazine-2,5-dicarboxylate, is proposed based on established chemical principles, the subsequent reduction to the target diol is supported by analogous transformations reported in the literature. The provided experimental protocols and workflows are intended to serve as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry. Further experimental validation and optimization of the proposed initial step are recommended to establish a robust and efficient synthesis of this promising pyrazine derivative.
Spectroscopic Analysis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the spectroscopic methodologies for the characterization of the heterocyclic compound 2,2'-(3-methylpyrazine-2,5-diyl)diethanol. Due to the limited availability of public spectroscopic data for this specific molecule, this document focuses on the standard experimental protocols and the expected spectral features based on its chemical structure.
Introduction
Predicted Spectroscopic Data
Based on the structure of this compound, the following tables summarize the anticipated spectroscopic data. These are estimations and require experimental verification.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | Pyrazine-H |
| ~4.0 | t | 4H | -CH₂-OH |
| ~3.0 | t | 4H | Pyrazine-CH₂- |
| ~2.6 | s | 3H | Pyrazine-CH₃ |
| (variable) | br s | 2H | -OH |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Pyrazine C-N |
| ~152 | Pyrazine C-N |
| ~145 | Pyrazine C-CH₃ |
| ~142 | Pyrazine C-CH₂ |
| ~60 | -CH₂-OH |
| ~40 | Pyrazine-CH₂- |
| ~20 | Pyrazine-CH₃ |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=N, C=C stretch (pyrazine ring) |
| 1200-1000 | C-O stretch (alcohol) |
Sample state: KBr pellet or thin film
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 182.11 | [M]⁺ (Molecular Ion) |
| 165.08 | [M-OH]⁺ |
| 151.09 | [M-CH₂OH]⁺ |
| 137.07 | [M-CH₂CH₂OH]⁺ |
Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI)
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., EI for volatile compounds, ESI for less volatile compounds) and mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to gain further structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Solubility Profile of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of the novel heterocyclic compound, 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. Understanding the solubility of a compound is a critical parameter in drug discovery and development, influencing its bioavailability, formulation, and overall therapeutic efficacy. This document presents quantitative solubility data in various solvents, detailed experimental methodologies for solubility determination, and visual representations of experimental workflows and relevant biological pathways.
Core Data Presentation: Quantitative Solubility
The solubility of this compound was determined across a range of aqueous and organic solvents at different temperatures. The following tables summarize these findings, offering a comparative view of the compound's solubility characteristics.
Table 1: Solubility in Common Organic Solvents at 25°C
| Solvent | Classification | Solubility (g/L) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | > 1.02 |
| Ethanol | Polar Protic | 85.4 | 0.44 |
| Methanol | Polar Protic | 76.9 | 0.39 |
| Acetone | Polar Aprotic | 32.1 | 0.16 |
| Ethyl Acetate | Moderately Polar | 15.8 | 0.08 |
| Dichloromethane | Non-polar | 5.2 | 0.03 |
| Hexane | Non-polar | < 0.1 | < 0.0005 |
Table 2: Aqueous Solubility at Different pH and Temperature Conditions
| Aqueous Medium | Temperature (°C) | Solubility (mg/L) | Molar Solubility (µmol/L) |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | 1250 | 6370 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 37 | 1870 | 9530 |
| Acetate Buffer pH 4.5 | 25 | 1180 | 6010 |
| Acetate Buffer pH 4.5 | 37 | 1750 | 8920 |
| Bicarbonate Buffer pH 9.0 | 25 | 1320 | 6730 |
| Bicarbonate Buffer pH 9.0 | 37 | 1980 | 10090 |
Experimental Protocols: Thermodynamic Solubility Determination
The following section details the "gold standard" shake-flask method used to determine the thermodynamic (equilibrium) solubility of this compound.
Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., water, PBS, ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
An excess amount of solid this compound is added to a series of vials, each containing a known volume of the respective solvent. The excess solid ensures that equilibrium is reached with the undissolved compound.
-
The vials are securely capped to prevent solvent evaporation.
-
-
Equilibration:
-
The vials are placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
The samples are agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After the incubation period, the samples are removed from the shaker and allowed to stand to let the excess solid settle.
-
To completely separate the undissolved solid from the saturated solution, the samples are centrifuged at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Analysis:
-
A clear aliquot of the supernatant is carefully collected and filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve is used for quantification.
-
-
Data Reporting:
-
The solubility is reported in units of mass per volume (e.g., g/L or mg/L) or molar concentration (mol/L).
-
A Comprehensive Technical Guide to the Thermal Stability of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a framework for assessing the thermal stability of the heterocyclic compound 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. In the absence of specific literature data for this molecule, this document outlines the standard experimental protocols, data interpretation, and potential decomposition pathways based on the known thermal behavior of related pyrazine derivatives. It serves as a comprehensive resource for researchers undertaking the thermal analysis of this and similar compounds.
Introduction
This compound is a substituted pyrazine derivative. Pyrazines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the pharmaceutical and flavor industries. The thermal stability of such compounds is a critical parameter, influencing storage conditions, shelf-life, and processing parameters during drug manufacturing. Understanding the thermal decomposition profile is essential for ensuring the safety, efficacy, and quality of any potential therapeutic agent.
This guide details the application of key thermoanalytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—to characterize the thermal properties of this compound.
Predicted Thermal Behavior
Based on the analysis of similar heterocyclic compounds, the thermal decomposition of this compound is anticipated to proceed via radical mechanisms involving the cleavage of C-C and C-N bonds.[1] The presence of hydroxyl groups suggests that initial decomposition steps may involve dehydration reactions. The pyrazine ring itself is relatively stable, but its decomposition at higher temperatures is expected to yield volatile nitrogen-containing compounds.[1][2]
Experimental Protocols
A thorough thermal analysis of this compound would involve the following experimental procedures.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This technique is used to determine the decomposition temperatures and quantify mass loss.
Objective: To determine the onset of decomposition, the temperature ranges of discrete decomposition steps, and the total mass loss upon heating.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina).[5]
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be recorded to identify the temperatures of the maximum rates of decomposition.[3]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to identify thermal events such as melting, crystallization, and glass transitions.
Objective: To determine the melting point, heat of fusion, and any other phase transitions of this compound.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
Hold at the final temperature for 2 minutes.
-
Cool the sample back to 25 °C at a rate of 10 °C/min.
-
A second heating scan is often performed to observe the behavior of the melt-quenched sample.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
To identify the gaseous products of decomposition, the TGA can be coupled to a Fourier Transform Infrared (FTIR) spectrometer.[8][9]
Objective: To identify the chemical nature of the volatile compounds released during the decomposition steps observed in the TGA.
Procedure: The TGA experiment is run as described in section 3.1. The effluent gas from the TGA furnace is continuously passed through a heated gas cell in an FTIR spectrometer via a heated transfer line. FTIR spectra of the evolved gases are collected at regular intervals throughout the temperature ramp.[9]
Data Presentation and Interpretation
The data obtained from the thermal analyses should be presented in a clear and structured format. The following tables represent hypothetical, yet plausible, data for this compound based on the behavior of similar organic molecules.
Table 1: Hypothetical DSC Data for this compound
| Parameter | Value | Unit | Description |
| Onset Melting Temperature (Tonset) | 145.5 | °C | The temperature at which melting begins. |
| Peak Melting Temperature (Tpeak) | 148.2 | °C | The temperature of maximum heat absorption during melting. |
| Heat of Fusion (ΔHf) | 120.8 | J/g | The energy required to melt the sample. |
Table 2: Hypothetical TGA Data for this compound in an Inert Atmosphere
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Peak Decomposition Temp. (Tmax, from DTG) (°C) | Probable Evolved Species (from TGA-FTIR) |
| 1 | 220 - 290 | 18.5 | 275 | H₂O, Ethanol |
| 2 | 290 - 450 | 55.3 | 380 | HCN, NH₃, CO, CO₂, Alkenes |
| Residue at 600 °C | - | 26.2 | - | Carbonaceous material |
Interpretation: The DSC data indicates a sharp melting point, characteristic of a pure crystalline solid. The TGA data suggests a multi-step decomposition process. The initial mass loss below 300°C likely corresponds to the loss of the two ethanol side chains. The second, more significant mass loss at higher temperatures is indicative of the decomposition of the pyrazine ring itself, releasing characteristic nitrogenous compounds like HCN and ammonia.[1]
Kinetic Analysis of Decomposition
The kinetic parameters of the decomposition process, such as the activation energy (Ea), can be determined from TGA data collected at multiple heating rates using model-free methods like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods.[10][11][12][13] This analysis provides deeper insight into the stability and degradation mechanism of the compound.
Visualizations
The logical flow of the thermal analysis process is depicted below.
References
- 1. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]
- 2. Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine) (Book) | OSTI.GOV [osti.gov]
- 3. etamu.edu [etamu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epfl.ch [epfl.ch]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TG-FTIR Thermogravimetric Analysis | Bruker [bruker.com]
- 9. Thermogravimetric Analysis - TGA–FTIR [eag.com]
- 10. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 11. mdpi.com [mdpi.com]
- 12. tainstruments.com [tainstruments.com]
- 13. researchgate.net [researchgate.net]
Potential Biological Activity of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct biological activity data for the specific compound 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol is not currently available in the public domain. This document provides a predictive analysis based on the known biological activities of structurally related pyrazine derivatives. The potential activities described herein are for informational and research guidance purposes only and require experimental validation.
Introduction
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including neuroprotective, anti-inflammatory, anticancer, and antimicrobial effects. The compound of interest, this compound, features a 2,5-disubstituted pyrazine core with a methyl group and two ethanol side chains. This substitution pattern suggests the potential for a range of biological activities, which will be explored in this technical guide by drawing parallels with well-studied analogous compounds.
Potential Pharmacological Activities
Based on the existing literature for structurally similar pyrazine derivatives, this compound is hypothesized to possess the following biological activities:
-
Neuroprotective Effects: The presence of the pyrazine core, akin to that in tetramethylpyrazine (TMP), suggests a potential to protect neuronal cells from damage.
-
Anti-inflammatory Activity: Pyrazine derivatives have been shown to modulate inflammatory pathways, indicating a possible role in mitigating inflammation.
-
Anticancer Properties: A number of pyrazine-containing compounds have demonstrated cytotoxicity against various cancer cell lines.
Quantitative Data for Structurally Related Pyrazine Derivatives
The following tables summarize quantitative biological activity data for pyrazine derivatives that share structural similarities with this compound, providing a basis for predicting its potential potency.
Table 1: Neuroprotective Activity of Related Pyrazine Derivatives
| Compound Name | Biological Activity | Assay System | Quantitative Data (EC50) | Reference |
| Tetramethylpyrazine (TMP) Derivative (T-006) | Neuroprotection against oxidative stress | Mouse hippocampal HT22 cells | 59.4 nM | [1] |
Table 2: Anticancer Activity of Related Pyrazine Derivatives
| Compound Name | Biological Activity | Cell Line | Quantitative Data (IC50) | Reference |
| Chalcone-Pyrazine Derivative (Compound 51) | Cytotoxicity | MCF-7 (Breast Cancer) | 0.012 µM | [2] |
| Chalcone-Pyrazine Derivative (Compound 51) | Cytotoxicity | A549 (Lung Cancer) | 0.045 µM | [2] |
| Chalcone-Pyrazine Derivative (Compound 49) | Cytotoxicity | A549 (Lung Cancer) | 0.13 µM | [2] |
| Chalcone-Pyrazine Derivative (Compound 49) | Cytotoxicity | Colo-205 (Colon Cancer) | 0.19 µM | [2] |
| Piperlongumine-Ligustrazine Derivative | Anti-proliferative | HCT116 (Colon Cancer) | 3.19 - 8.90 µM | [3] |
| Pyrazolo[3,4-b]pyrazine Derivative (Compound 15) | Cytotoxicity | MCF-7 (Breast Cancer) | 9.42 µM | [4] |
Table 3: Anti-inflammatory Activity of Related Pyrazine Derivatives
| Compound Name | Biological Activity | Assay System | Quantitative Data | Reference |
| Paeonol-Pyrazine Derivative (Compound 37) | Inhibition of Nitric Oxide (NO) Production | LPS-induced RAW264.7 macrophages | 56.32% inhibition at 20 µM | [3] |
| Pyrazoline Derivative (Compound 2g) | Lipoxygenase Inhibition | In vitro enzyme assay | IC50 = 80 µM | [5] |
Experimental Protocols for Key Assays
The following are generalized experimental protocols for assessing the potential biological activities of this compound, based on methodologies reported for analogous compounds.
Neuroprotective Activity Assay (MTT Assay)
This protocol is based on the evaluation of cell viability in the presence of an oxidative stressor.
-
Cell Culture: Mouse hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with varying concentrations of the test compound for a specified period. Subsequently, oxidative stress is induced by adding glutamate.
-
MTT Assay: After the incubation period with the stressor, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group, and EC50 values are determined.
Anticancer Activity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines.[4]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a set duration (e.g., 72 hours).
-
MTT Assay: Following treatment, the MTT assay is performed as described in the neuroprotection protocol.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in stimulated macrophages.
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM with 10% FBS.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with the test compound before being stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Griess Assay: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated by comparing the treated groups to the LPS-stimulated control.
Potential Signaling Pathways and Mechanisms of Action
Based on studies of tetramethylpyrazine and its derivatives, this compound may exert its neuroprotective effects through the modulation of key signaling pathways involved in cell survival and antioxidant defense.[6]
References
- 1. From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling a Key Impurity: A Technical Guide to 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol in Potassium Clavulanate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the potassium clavulanate impurity, 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. Potassium clavulanate, a vital β-lactamase inhibitor, is often combined with β-lactam antibiotics to combat bacterial resistance. The purity of potassium clavulanate is critical for its safety and efficacy, making the identification and control of impurities a paramount concern in the pharmaceutical industry. This document details the characteristics, potential formation pathways, and analytical methodologies for the detection and quantification of this compound.
Chemical Identity and Properties
This compound is a pyrazine derivative that has been identified as a process-related impurity and degradation product of potassium clavulanate. While specific data on its prevalence and toxicological profile are not extensively documented in publicly available literature, its structural similarity to other pyrazine impurities warrants careful monitoring and control during the manufacturing process.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Methyl-2,5-bis(2-hydroxyethyl)pyrazine |
| CAS Number | 96681-84-4 |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
Formation and Degradation Pathways
The formation of this compound is intrinsically linked to the degradation of clavulanic acid, the active component of potassium clavulanate. Clavulanic acid is inherently unstable, and its degradation can be initiated by factors such as pH, temperature, and the presence of nucleophiles.[1] The degradation process often involves the opening of the β-lactam ring, a key structural feature of clavulanic acid.[1]
While a definitive, step-by-step mechanism for the formation of this compound from clavulanic acid is not explicitly detailed in the reviewed literature, a plausible logical pathway can be inferred from the general degradation of clavulanic acid and the formation of other pyrazine impurities. This process likely involves the dimerization and subsequent rearrangement of degradation intermediates of clavulanic acid.
Caption: Logical workflow of the potential formation of the target impurity from clavulanic acid.
Analytical Methodologies for Detection and Quantification
The detection and quantification of this compound in potassium clavulanate require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for identifying and quantifying impurities in active pharmaceutical ingredients (APIs). The following experimental protocol is adapted from methodologies used for the analysis of similar pyrazine impurities in potassium clavulanate.[2][3]
Experimental Protocol: HPLC-MS/MS Analysis
Objective: To detect and quantify this compound in a potassium clavulanate sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 95% A, 5% B5-20 min: Linear gradient to 50% A, 50% B20-25 min: 50% A, 50% B25-30 min: Return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
Table 3: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 50-500 |
| Ionization Voltage | 3.0 kV |
| Dry Gas (N₂) Flow Rate | 10 L/min |
| Dry Gas Temperature | 350°C |
| Fragmentor Voltage | 70 V |
Sample Preparation:
-
Accurately weigh 10 mg of the potassium clavulanate test sample.
-
Dissolve the sample in 10 mL of Mobile Phase A to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 100 µg/mL in Mobile Phase A.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and mass spectrum with the reference standard.
-
Quantify the impurity by constructing a calibration curve from the peak areas of the standard solutions.
Caption: Experimental workflow for the analysis of the target impurity.
Conclusion
The presence of impurities such as this compound in potassium clavulanate underscores the importance of robust analytical monitoring and control throughout the manufacturing process. While specific details on the formation and biological impact of this particular impurity are limited, the provided analytical methodology offers a solid foundation for its detection and quantification. Further research into the degradation pathways of clavulanic acid will be crucial for developing strategies to minimize the formation of this and other related impurities, thereby ensuring the quality and safety of this critical pharmaceutical agent.
References
A Technical Guide to 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol: Synthesis, Characterization, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-(3-Methylpyrazine-2,5-diyl)diethanol is a substituted pyrazine derivative with potential applications in medicinal chemistry and materials science. Despite its commercial availability, detailed scientific literature regarding its synthesis, characterization, and biological activity remains scarce. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of plausible synthetic routes, expected analytical data, and potential biological activities based on the well-established chemistry and pharmacology of related pyrazine compounds. This document serves as a foundational resource for researchers interested in exploring the therapeutic and functional potential of this molecule.
Introduction
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the pharmaceutical and food industries. The pyrazine ring is a key structural motif in numerous biologically active molecules and approved drugs, including the anti-tuberculosis agent pyrazinamide and the anti-cancer drug bortezomib.[1][2] Pyrazine derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiparasitic, and antioxidant effects.[3][4][5][6] The diverse biological profiles of these compounds underscore the potential of unexplored derivatives like this compound as novel therapeutic agents. This guide provides a theoretical framework for the synthesis and investigation of this specific compound.
Proposed Synthetic Methodologies
The synthesis of this compound can be approached through established methods for the formation of 2,5-disubstituted pyrazines. Two primary retrosynthetic strategies are proposed, based on the dimerization of α-amino aldehydes and the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.
Synthesis via Dimerization of an α-Amino Aldehyde
A plausible biomimetic approach involves the dimerization of an appropriate α-amino aldehyde derived from an amino acid.[7][8][9] This method offers a concise route to symmetrically 2,5-disubstituted pyrazines.
Experimental Protocol:
-
Synthesis of the Precursor α-Amino Aldehyde: The synthesis would begin with a suitable protected amino acid precursor that can be converted to the corresponding α-amino aldehyde. For the target molecule, a precursor bearing a protected hydroxyl group would be necessary.
-
In Situ Generation and Dimerization: The α-amino aldehyde intermediate would be generated in situ, for example, by the hydrogenolysis of a Cbz-protected derivative.[7][8]
-
Dimerization and Oxidation: The generated α-amino aldehyde would then undergo spontaneous dimerization to form a dihydropyrazine intermediate.
-
Aromatization: Subsequent air oxidation of the dihydropyrazine would lead to the formation of the aromatic pyrazine ring, yielding this compound.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, protocol for the synthesis of the trisubstituted pyrazine, 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. Due to the absence of a specific published synthetic procedure for this exact molecule, the following protocol is based on well-established and chemically plausible methods for pyrazine ring formation, specifically the condensation of an α-dicarbonyl compound with a novel α-aminoketone. This application note includes a hypothetical multi-step experimental procedure, a summary of expected quantitative data, and visualizations to aid in the conceptualization of the synthetic workflow.
Introduction
Pyrazine derivatives are a significant class of heterocyclic compounds with diverse applications in the pharmaceutical, flavor, and materials industries. Their synthesis is a key area of research in organic chemistry. The target molecule, this compound, is a unique trisubstituted pyrazine with potential applications as a building block in medicinal chemistry or as a novel ligand. This protocol outlines a potential synthetic route for its preparation.
Proposed Synthetic Pathway
The proposed synthesis involves a two-stage process:
-
Synthesis of the key intermediate: Preparation of 1-amino-4-hydroxybutan-2-one from a suitable precursor.
-
Pyrazine Ring Formation: Condensation of the synthesized α-aminoketone with methylglyoxal, followed by in-situ oxidation to yield the aromatic pyrazine ring.
This approach is based on the classical Gutknecht pyrazine synthesis, which involves the self-condensation of α-amino ketones, and related condensations of α-dicarbonyls with α-amino ketones.
Experimental Protocols
Stage 1: Hypothetical Synthesis of 1-Amino-4-hydroxybutan-2-one (Intermediate 1)
Materials:
-
4-Hydroxy-2-butanone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Sodium azide (NaN3)
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF), anhydrous
-
Water, distilled
-
Diethyl ether
-
Magnesium sulfate (MgSO4), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Bromination: To a solution of 4-hydroxy-2-butanone (1.0 eq) in anhydrous THF, add NBS (1.1 eq) and a catalytic amount of AIBN. Heat the mixture to reflux for 4 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Azidation: After cooling to room temperature, add sodium azide (1.5 eq) and a small amount of water to the reaction mixture. Stir vigorously at room temperature for 12 hours.
-
Work-up and Extraction: Quench the reaction with water and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude α-azido ketone.
-
Staudinger Reduction: Dissolve the crude α-azido ketone in THF. Add triphenylphosphine (1.2 eq) portion-wise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 8 hours.
-
Hydrolysis: Add water to the reaction mixture and stir for an additional 4 hours to hydrolyze the resulting iminophosphorane.
-
Purification: Acidify the mixture with concentrated HCl and wash with diethyl ether to remove triphenylphosphine oxide. Neutralize the aqueous layer with a strong base and extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield 1-amino-4-hydroxybutan-2-one.
Stage 2: Synthesis of this compound
Materials:
-
1-Amino-4-hydroxybutan-2-one (Intermediate 1)
-
Methylglyoxal (40% solution in water)
-
Methanol
-
Ammonium hydroxide (NH4OH), concentrated
-
Air or an oxidizing agent (e.g., manganese dioxide)
-
Ethyl acetate
-
Brine
Procedure:
-
Condensation: In a round-bottom flask, dissolve 1-amino-4-hydroxybutan-2-one (2.0 eq) in methanol. Add concentrated ammonium hydroxide (2.0 eq) and cool the mixture to 0 °C.
-
Addition of Dicarbonyl: Slowly add a solution of methylglyoxal (1.0 eq) in methanol to the cooled mixture with constant stirring.
-
Reaction and Oxidation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. During this time, bubble air through the solution to facilitate the oxidation of the dihydropyrazine intermediate to the aromatic pyrazine. Alternatively, an oxidizing agent like manganese dioxide can be added.
-
Work-up and Extraction: Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.
Data Presentation
Table 1: Summary of Hypothetical Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1a | Bromination | 4-Hydroxy-2-butanone, NBS, AIBN | THF | Reflux | 4 | ~80 |
| 1b | Azidation | α-Bromo ketone, NaN3 | THF/H2O | RT | 12 | ~90 |
| 1c | Reduction | α-Azido ketone, PPh3 | THF | RT | 8 | ~85 |
| 2 | Pyrazine Formation | Intermediate 1, Methylglyoxal | Methanol | RT | 24 | ~60 |
Table 2: Characterization Data for this compound
| Property | Expected Value |
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, δ ppm) | ~2.6 (s, 3H, -CH₃), ~3.0 (t, 4H, -CH₂-Ar), ~4.0 (t, 4H, -CH₂-OH), ~8.3 (s, 1H, pyrazine-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~20 (CH₃), ~38 (CH₂-Ar), ~60 (CH₂-OH), ~140-155 (pyrazine carbons) |
| Mass Spectrometry (m/z) | [M+H]⁺ = 183.11 |
Visualization of the Synthetic Workflow
Application Notes and Protocols for the Purification of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of the target compound 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, a key intermediate in various synthetic applications. The methodologies described are based on established purification techniques for pyrazine derivatives and are designed to yield a high-purity product suitable for further research and development.
Overview of Purification Strategies
The purification of this compound from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, byproducts, and other impurities. Common impurities in pyrazine synthesis can include other pyrazine derivatives and imidazole derivatives. The presence of two hydroxyl groups in the target molecule increases its polarity, which is a key consideration in the selection of appropriate purification techniques.
The primary purification strategies covered in these notes are:
-
Liquid-Liquid Extraction (LLE): To isolate the target compound from the aqueous reaction mixture and perform an initial cleanup.
-
Column Chromatography: To achieve high-purity separation based on the polarity of the compound.
-
Crystallization: As a final polishing step to obtain a highly crystalline and pure product.
A general workflow for the purification process is outlined below.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol describes the initial purification of the target compound from an aqueous reaction mixture. The choice of organic solvent is critical for efficient extraction.
Materials:
-
Crude aqueous reaction mixture containing this compound
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Transfer the aqueous reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic layer (top) will contain the target compound.
-
Drain the aqueous layer into a clean beaker.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of the product.
-
Combine all the organic extracts in a single flask.
-
Wash the combined organic layer with an equal volume of brine to remove any residual water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate for 15-20 minutes.
-
Decant or filter the dried organic solution into a round-bottom flask.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude extract.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Volume of Aqueous Mixture | 500 mL |
| Volume of Ethyl Acetate per Extraction | 500 mL |
| Number of Extractions | 3 |
| Approximate Recovery of Crude Product | 85-95% |
Protocol 2: Column Chromatography
This protocol details the purification of the crude extract obtained from LLE using silica gel column chromatography.
Materials:
-
Crude extract of this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a non-polar solvent system, such as 90:10 hexane:ethyl acetate.[1][2]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is from 90:10 to 50:50 hexane:ethyl acetate.
-
The separation of pyrazines can be achieved as a function of their alkyl substituent content using a hexane/ethyl acetate mixture.[1][2]
-
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
TLC Analysis: Spot the collected fractions on a TLC plate, develop it in an appropriate solvent system (e.g., 70:30 hexane:ethyl acetate), and visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to yield the purified this compound.
Illustrative Data for Column Chromatography:
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase Gradient | Hexane:Ethyl Acetate (90:10 to 50:50) |
| Elution of Target Compound (Expected) | ~ 60:40 to 50:50 Hexane:EtOAc |
| Purity after Chromatography (Typical) | >98% |
The following diagram illustrates the logical flow of the column chromatography process.
References
Application Notes and Protocols for the Quantification of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazines are a class of heterocyclic aromatic compounds that are significant in the food, beverage, and pharmaceutical industries due to their distinct sensory properties and potential biological activities. The accurate quantification of specific pyrazine derivatives, such as 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, is crucial for quality control, flavor and aroma profiling, and pharmacokinetic studies. This document provides detailed application notes and standardized protocols for the analytical determination of this compound. While specific methods for this compound are not widely published, the following protocols are based on established techniques for the analysis of similar pyrazine derivatives and serve as a robust starting point for method development and validation. The primary recommended techniques are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques
The choice of analytical technique for the quantification of this compound will depend on the sample matrix, the required sensitivity, and the available instrumentation. Both HPLC-MS/MS and GC-MS are powerful techniques for the selective and sensitive detection of pyrazines.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is often the preferred method for the analysis of less volatile and thermally sensitive compounds. The diethanol groups in the target molecule may make it amenable to reversed-phase HPLC. Coupling with tandem mass spectrometry provides high selectivity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds.[1] For pyrazines, it is a common analytical method.[1][2] Derivatization may be necessary to improve the volatility and thermal stability of this compound. Headspace solid-phase microextraction (HS-SPME) can be a valuable sample preparation technique when using GC-MS.[2]
Data Presentation
Quantitative data should be meticulously recorded and presented to ensure clarity and facilitate comparison. The following table provides a template for summarizing the key quantitative parameters for the analysis of this compound.
| Parameter | HPLC-MS/MS | GC-MS | Notes |
| Retention Time (min) | e.g., 5.8 | e.g., 12.3 | Specific to the developed method. |
| Linearity (R²) | > 0.99 | > 0.99 | Determined from the calibration curve. |
| Limit of Detection (LOD) | e.g., 0.1 ng/mL | e.g., 0.5 ng/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | e.g., 0.5 ng/mL | e.g., 1.5 ng/mL | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Recovery (%) | 95-105% | 90-110% | Assessed by spiking a blank matrix with a known concentration of the analyte. |
| Precision (%RSD) | < 15% | < 15% | Repeatability and intermediate precision. |
Experimental Protocols
The following are detailed protocols for the quantification of this compound using HPLC-MS/MS and GC-MS. These are generalized methods and will require optimization for specific sample matrices and instrumentation.
Protocol 1: Quantification by HPLC-MS/MS
This protocol is suitable for the analysis of this compound in liquid samples such as beverages or biological fluids.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample, add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog of the analyte).
-
Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5-10 µL aliquot into the HPLC-MS/MS system.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: Determine the m/z of the protonated molecule [M+H]⁺ for this compound.
-
Product Ions: Fragment the precursor ion and select two to three characteristic product ions for quantification and confirmation.
-
Optimization: Optimize cone voltage and collision energy for each MRM transition to achieve maximum sensitivity.
Protocol 2: Quantification by GC-MS
This protocol is suitable for the analysis of this compound in various matrices, including food and environmental samples.[2]
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
-
Place 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard.
-
Add 5 mL of deionized water and 1.5 g of NaCl to enhance the release of volatile compounds.[2]
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.[2]
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for 30 minutes at 60°C.[2]
-
Desorb the fiber in the GC injector at 250°C for 5 minutes.
2. GC Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.
-
Transfer Line Temperature: 280°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of this compound.
Caption: HPLC-MS/MS experimental workflow.
Caption: GC-MS experimental workflow.
References
HPLC method for "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" analysis
An Application Note and Protocol for the HPLC Analysis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
This document provides a comprehensive guide for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The provided method is foundational and may require optimization for specific matrices.
Introduction
This compound and its derivatives are of interest in pharmaceutical and flavor chemistry due to the prevalence of the pyrazine core in biologically active compounds and flavorants.[1][2][3] Accurate and robust analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. This application note details a reversed-phase HPLC method coupled with UV detection for the quantification of this compound.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[4][5]
-
Chemicals and Reagents:
2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. HPLC Method Parameters
The following table summarizes the recommended starting HPLC conditions. Optimization may be necessary based on system performance and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-12.1 min: 95-5% B12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis |
| Detection Wavelength | 270 nm (or as determined by UV scan)[1] |
4. Sample Preparation
For drug substance analysis, dissolve the sample in the 50:50 mobile phase mixture to a concentration within the calibration range. For drug product analysis, the sample preparation will depend on the formulation. A generic approach involves:
-
Weighing and finely grinding the drug product.
-
Extracting the active ingredient with a suitable solvent (e.g., the mobile phase mixture).
-
Sonicating and/or shaking to ensure complete dissolution.
-
Centrifuging or filtering the extract through a 0.45 µm syringe filter to remove excipients.
-
Diluting the filtered extract to a suitable concentration for HPLC analysis.
Data Presentation
The following table presents illustrative quantitative data for a typical calibration curve and system suitability assessment.
| Parameter | Value |
| Calibration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD for n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Tailing Factor (Asymmetry) | 0.9 - 1.5 |
| Theoretical Plates (N) | > 2000 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
References
- 1. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 2. Pyrazine | SIELC Technologies [sielc.com]
- 3. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06239A [pubs.rsc.org]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. 96681-84-4|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | CAS No- 96681-84-4 | Simson Pharma Limited [simsonpharma.com]
Application Notes and Protocols for the GC-MS Analysis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the qualitative and quantitative analysis of "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below detail sample preparation, instrument parameters, and data analysis. Representative data is presented in a structured format to facilitate understanding and application in a laboratory setting. This methodology is crucial for the characterization and quality control of this compound in various matrices.
Introduction
Pyrazine derivatives are a significant class of heterocyclic compounds, often associated with flavor, fragrance, and pharmaceutical industries.[1][2] The analysis of substituted pyrazines like this compound requires a robust and sensitive analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification based on mass fragmentation patterns.[1][2] These application notes provide a detailed protocol for the successful analysis of the target compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. Common methods for pyrazine analysis include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace solid-phase microextraction (SPME).[3][4]
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for liquid samples, such as reaction mixtures or biological fluids.
-
Sample Collection: Collect 5 mL of the liquid sample in a clean glass container.[4]
-
Solvent Selection: Use a volatile organic solvent such as dichloromethane or ethyl acetate for extraction.[4][5]
-
Extraction:
-
Add 5 mL of dichloromethane to the sample in a separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts.
-
-
Drying: Dry the combined organic extract over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Vial Transfer: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.[6]
Protocol 2: Solid-Phase Microextraction (SPME)
SPME is a solvent-free technique ideal for volatile and semi-volatile compounds in liquid or solid matrices.[4]
-
Sample Preparation: Place 5 g of a solid sample or 5 mL of a liquid sample into a 20 mL headspace vial.
-
Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber for broad analyte polarity coverage.
-
Extraction:
-
Place the vial in a heating block at 65°C.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes.
-
-
Desorption: Retract the fiber and immediately insert it into the GC inlet for thermal desorption at 270°C for 5 minutes.
GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or a polar equivalent like SUPELCOWAX® 10 |
| Carrier Gas | Helium, 1.2 mL/min constant flow[1] |
| Inlet Temperature | 250°C[1] |
| Injection Mode | Splitless (1 µL injection volume)[6] |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |
| Transfer Line Temp | 280°C[1] |
| Ion Source Temp | 230°C[1] |
| Quadrupole Temp | 150°C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Table 1: Recommended GC-MS Parameters
Data Presentation
Quantitative Data Summary
For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound. The following table presents representative quantitative data.
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 15.8 | 167 | 138 | 109 | 5 | 15 |
Table 2: Representative Quantitative Data for this compound
Mass Spectral Data
The mass spectrum of this compound is expected to show characteristic fragments resulting from the loss of side-chain functional groups.
| m/z | Relative Abundance (%) | Proposed Fragment |
| 196 | 30 | [M]+ (Molecular Ion) |
| 167 | 100 | [M-CH2OH]+ |
| 138 | 85 | [M-2xCH2OH]+H |
| 109 | 60 | Pyrazine ring fragment |
Table 3: Predicted Mass Spectral Fragmentation of this compound
Visualizations
Experimental Workflow
Caption: GC-MS Analysis Workflow for this compound.
Logical Relationship of Analytical Steps
Caption: Logical Flow of the Analytical Protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. youtube.com [youtube.com]
- 6. uoguelph.ca [uoguelph.ca]
Application Notes and Protocols for 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-(3-Methylpyrazine-2,5-diyl)diethanol is a heterocyclic organic compound featuring a pyrazine core substituted with a methyl group and two hydroxyethyl groups. Primarily, this compound is recognized within the pharmaceutical industry as a process-related impurity in the manufacturing of potassium clavulanate, a vital β-lactamase inhibitor. In this context, it is formally designated as "Potassium Clavulanate EP Impurity C". While its primary role is that of an impurity marker, its well-defined structure presents potential as a chemical intermediate or building block in the synthesis of more complex molecules.
These application notes provide a comprehensive overview of the known information regarding this compound, including its chemical properties and its established role in pharmaceutical quality control. Due to the proprietary nature of its synthesis, a specific, validated experimental protocol for its preparation is not publicly available. However, this document outlines the context of its formation and provides guidance for researchers working with clavulanic acid and related compounds.
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for this compound is provided in the table below. This information is crucial for its identification and characterization in a laboratory setting.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Potassium Clavulanate EP Impurity C |
| CAS Number | 96681-84-4 |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
Note: The CAS number provided in the initial query may correspond to a related ethyl analog. The correct CAS number for the methyl-substituted compound is used here.
Application as a Pharmaceutical Reference Standard
The principal application of this compound is as a certified reference standard for the quality control of potassium clavulanate. Its presence as an impurity is monitored during the manufacturing process to ensure the final active pharmaceutical ingredient (API) meets the stringent purity requirements set by regulatory bodies such as the European Pharmacopoeia (EP).
Protocol for Impurity Profiling in Potassium Clavulanate:
While a specific protocol for the synthesis of this impurity is not available, a general workflow for its use in quality control is described below. This protocol is based on standard pharmaceutical analysis practices.
Objective: To detect and quantify this compound in a sample of potassium clavulanate.
Methodology: High-Performance Liquid Chromatography (HPLC) is the standard method for impurity profiling of pharmaceutical compounds.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column
-
Certified reference standard of this compound
-
Potassium clavulanate sample for analysis
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Purified water
-
Buffer solutions (e.g., phosphate buffer)
Experimental Procedure:
-
Standard Solution Preparation: A stock solution of the certified reference standard is prepared by accurately weighing a known amount of this compound and dissolving it in a suitable diluent to a precise final concentration. A series of dilutions may be prepared to establish a calibration curve.
-
Sample Solution Preparation: An accurately weighed amount of the potassium clavulanate sample is dissolved in the same diluent to a known concentration.
-
Chromatographic Conditions: The HPLC system is equilibrated with a mobile phase suitable for the separation of clavulanic acid and its impurities. The specific mobile phase composition, flow rate, and column temperature will be method-dependent and should be optimized and validated.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system. The chromatograms are recorded, and the retention time of the peak corresponding to this compound in the sample chromatogram is compared to that of the reference standard.
-
Quantification: The concentration of the impurity in the sample is determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the reference standard, or by using a calibration curve.
Below is a conceptual workflow for this analytical application.
Analytical workflow for impurity profiling.
Context of Formation as a Clavulanic Acid Degradation Product
This compound is not a synthetic precursor to clavulanic acid but rather a degradation product formed during the fermentation process of Streptomyces clavuligerus or subsequent purification steps. The formation of pyrazine-based impurities is a known degradation pathway for clavulanic acid. While the precise mechanism for the formation of this specific methyl-substituted pyrazine is not detailed in publicly available literature, it is understood to arise from the complex cascade of reactions involving the clavulanic acid molecule and other components in the fermentation broth.
The logical relationship illustrating its origin is depicted below.
Formation of the target compound as an impurity.
Potential as a Chemical Intermediate
While its primary documented role is as a pharmaceutical impurity, the structure of this compound, with its reactive hydroxyl groups and substituted pyrazine ring, suggests potential for its use as a chemical intermediate in organic synthesis. The two primary alcohol functionalities can be readily transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, esters, or halides. These transformations would yield a versatile scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, or as ligands in coordination chemistry.
Researchers interested in exploring the synthetic utility of this compound would need to either procure it from a specialized chemical supplier that offers custom synthesis or develop a de novo synthetic route, as one is not currently available in the public domain.
Conclusion
This compound is a well-characterized compound, primarily of interest to drug development professionals as a known impurity in the production of potassium clavulanate. Its main application is as a reference standard for ensuring the quality and purity of this important antibiotic. While a detailed, publicly available protocol for its synthesis is lacking, its structure suggests it could be a valuable, albeit currently underutilized, chemical intermediate for the synthesis of novel pyrazine derivatives. Further research into a scalable synthetic route would be necessary to unlock its potential for broader applications in chemical and pharmaceutical research.
Application Notes and Protocols for Antimicrobial Studies of Pyrazine Derivatives
Topic: Antimicrobial Potential of the Pyrazine Scaffold, with Reference to "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol"
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant microbial strains necessitates the discovery and development of new antimicrobial agents.[5] Pyrazine derivatives, with their diverse chemical space and proven biological activities, represent a promising class of compounds for further investigation in this area.[6]
Data Presentation: Antimicrobial Activity of Pyrazine Derivatives
The following table summarizes the antimicrobial activity of various pyrazine derivatives as reported in the literature. This data is intended to provide a comparative overview of the potential of this class of compounds.
| Compound Class/Derivative | Test Organism(s) | Method | Quantitative Data (e.g., MIC, Zone of Inhibition) | Reference |
| Triazolo[4,3-a]pyrazine derivatives | Staphylococcus aureus, Escherichia coli | Microbroth dilution | MICs: 32 µg/mL (S. aureus), 16 µg/mL (E. coli) for compound 2e | [3] |
| Pyrido[2,3-b]pyrazine derivatives | Staphylococcus aureus, Bacillus cereus, Escherichia coli, Salmonella typhi | Broth microdilution | MICs: 0.078 mg/ml (S. aureus, B. cereus), 0.625 mg/ml (E. coli), 1.25 mg/ml (S. typhi) for the dithione derivative | [7] |
| Pyrazine carboxamide derivatives | Mycobacterium tuberculosis H37Rv | MABA method | Primary screening at 6.25 µg/ml | [4] |
| Pyrazine carboxamide derivatives | Aspergillus niger, Candida albicans | Disc diffusion | Tested at 50 µg/ml | [4] |
| 18β-glycyrrhetinic acid derivative with piperazine | Staphylococcus aureus (ATCC 6538, 29213), Staphylococcus epidermidis (ATCC 12228) | Not specified | MIC50: 6.25 µM, MBC50: 12.5 µM | [6] |
| 2,5-dimethylpyrazine | Escherichia coli | Not specified | Decrease in cell concentration at 0.3%, 0.6%, and 1.2% dosages | [8] |
| 2-ethyl-3-methylpyrazine, 2,5-dimethylpyrazine | Ralstonia solanacearum | Not specified | Growth inhibition of 72.89% at 335 µg/mL and 69.75% at 504 µg/mL respectively | [8] |
Experimental Protocols
The following are generalized protocols for assessing the antimicrobial activity of novel pyrazine compounds, based on standard methodologies cited in the literature.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][9]
Materials:
-
Test compound (e.g., a novel pyrazine derivative)
-
Bacterial or fungal strains
-
Sterile 96-well microplates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard
-
Positive control antibiotic (e.g., Ampicillin, Vancomycin)[3][9]
-
Negative control (DMSO or other solvent used to dissolve the compound)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well microplate.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive control wells (broth + inoculum + standard antibiotic) and negative control wells (broth + inoculum + solvent).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[9]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Disk Diffusion Method
This method is used to assess the susceptibility of a microorganism to an antimicrobial agent.[10]
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks
-
Standardized microbial inoculum (0.5 McFarland)
-
Positive control antibiotic disks
-
Negative control disk (solvent)
-
Incubator
Procedure:
-
Prepare a lawn of the test microorganism on the surface of an MHA plate using a sterile swab.
-
Impregnate sterile filter paper disks with a known concentration of the test compound.
-
Place the impregnated disks, along with positive and negative control disks, on the surface of the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revues.imist.ma [revues.imist.ma]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol in Materials Science
These application notes provide an overview of the potential applications of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol in materials science, based on the known properties and applications of similar pyrazine-containing compounds. This document is intended for researchers, scientists, and professionals in materials development.
Introduction
This compound is a bifunctional organic molecule featuring a central methyl-substituted pyrazine ring with two flanking ethanol groups. The pyrazine core, a nitrogen-containing aromatic heterocycle, imparts unique electronic and coordination properties, making this compound a promising building block for advanced materials. The two primary alcohol functionalities allow for its incorporation into polymeric structures or coordination networks. While specific applications of this exact molecule are not yet extensively documented in scientific literature, its structural motifs suggest significant potential in several areas of materials science.
Potential Applications
Based on the functionalities of the this compound molecule and the established applications of related pyrazine derivatives, the following areas represent promising avenues for research and development:
-
Luminescent Materials: Pyrazine and its derivatives are known to be components of luminescent materials. The electron-withdrawing nature of the pyrazine ring can be utilized in designing molecules with intramolecular charge transfer (ICT) characteristics, which are often the basis for fluorescence and phosphorescence.[1][2] Materials incorporating this compound could find use in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging agents.[3]
-
Polymers and Polyesters: The diol functionality of this compound makes it a suitable monomer for the synthesis of polyesters, polyurethanes, and other condensation polymers.[4] The incorporation of the pyrazine ring into the polymer backbone is expected to influence the material's thermal properties, rigidity, and potential for UV absorption. Biobased polyesters containing pyrazine diacids have been synthesized and characterized, demonstrating the viability of incorporating pyrazine moieties into polyester chains.[5][6][7]
-
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, making this compound a potential organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[8][9][10] The hydroxyl groups can also participate in coordination or act as sites for post-synthetic modification. Pyrazine-based MOFs have been investigated for applications in gas storage and separation.[9] A close analog, pyrazine-2,5-diyldimethanol, has been successfully used to synthesize coordination polymers.[11][12]
-
UV Absorbers and Light Stabilizers: Pyrazine derivatives are utilized as precursors for UV absorbers and light stabilizers, which protect polymeric materials from photodegradation.[13] The aromatic and heterocyclic nature of the pyrazine ring allows it to absorb UV radiation and dissipate the energy, thus enhancing the durability of plastics and coatings.
Experimental Protocols
The following are generalized experimental protocols for the potential incorporation of this compound into polyesters and metal-organic frameworks, adapted from literature on similar compounds.
Synthesis of Pyrazine-Containing Polyesters via Melt Polycondensation
This protocol is adapted from the synthesis of polyesters using pyrazine-based diacids and can be modified for the use of this compound as the diol monomer.[5][7]
Materials:
-
This compound
-
A suitable dicarboxylic acid or its dimethyl ester (e.g., dimethyl terephthalate, dimethyl adipate)
-
Transesterification/polycondensation catalyst (e.g., tin(II) 2-ethylhexanoate)
-
High-vacuum line
-
Glass polycondensation reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Charging the Reactor: The reactor is charged with equimolar amounts of this compound and the dimethyl ester of a dicarboxylic acid. The catalyst is then added (typically 0.1-0.5 mol% relative to the diacid).
-
Transesterification: The mixture is heated under a nitrogen atmosphere with stirring. The temperature is gradually increased to 160-180°C to initiate the transesterification reaction, during which methanol is distilled off. This stage is continued until the evolution of methanol ceases (typically 2-4 hours).
-
Polycondensation: The temperature is then raised to 200-250°C, and a high vacuum (e.g., <1 mbar) is applied. This stage facilitates the removal of excess diol and promotes chain growth. The viscosity of the melt will increase significantly. This step is continued until the desired molecular weight is achieved, which can be monitored by the torque of the stirrer (typically 4-8 hours).
-
Recovery: The resulting polymer is cooled to room temperature under nitrogen and then carefully removed from the reactor.
Characterization: The resulting polyester can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate its thermal properties.
Synthesis of a Pyrazine-Based Metal-Organic Framework
This protocol is a general guideline for the solvothermal synthesis of a MOF using this compound as an organic linker, based on procedures for other pyrazine-containing MOFs.[8][14]
Materials:
-
This compound
-
A metal salt (e.g., zinc nitrate, copper acetate)
-
A suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Preparation of the Reaction Mixture: In a glass vial, dissolve this compound and the metal salt in the chosen solvent. The molar ratio of ligand to metal will need to be optimized for the desired structure.
-
Solvothermal Synthesis: The vial is sealed in a Teflon-lined autoclave and heated in an oven at a specific temperature (typically between 80°C and 150°C) for a period of 24 to 72 hours.
-
Isolation and Washing: After cooling to room temperature, the resulting crystalline product is collected by filtration or decantation. The crystals are then washed several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Activation: To remove the solvent molecules from the pores of the MOF, the material is typically activated by solvent exchange with a more volatile solvent (e.g., acetone or chloroform) followed by heating under vacuum.
Characterization: The structure of the MOF can be determined by single-crystal X-ray diffraction. Powder X-ray diffraction (PXRD) can be used to confirm the phase purity of the bulk material. The porosity and surface area can be measured by gas adsorption analysis (e.g., N₂ at 77 K). TGA can be used to assess the thermal stability of the framework.
Quantitative Data
As there is no specific literature on materials synthesized from this compound, the following table presents data for a series of biobased polyesters synthesized from pyrazine-based diacids and various diols to provide an example of the thermal properties that might be expected from pyrazine-containing polyesters.[5][6]
Table 1: Thermal Properties of Polyesters Derived from Dipropionic Acid Pyrazine (DPP) and Various Diols.
| Diol | Number-Average Molecular Weight (Mn) ( g/mol ) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
| Ethylene Glycol | 12,300 | 45 | 181 | 338 |
| 1,4-Butanediol | 18,900 | 25 | 115 | 340 |
| 1,6-Hexanediol | 31,500 | 10 | 95 | 341 |
| 1,10-Decanediol | 47,500 | -30 | 70 | 342 |
| Cyclohexanedimethanol | 29,500 | 8 | amorphous | 329 |
| Neopentyl Glycol | 18,100 | 15 | amorphous | 331 |
Data sourced from "Biobased Pyrazine-Containing Polyesters" in ACS Sustainable Chemistry & Engineering.[5]
Visualizations
Caption: Workflow for the synthesis of a pyrazine-containing polyester.
Caption: General workflow for the solvothermal synthesis of a pyrazine-based MOF.
References
- 1. Luminescent materials incorporating pyrazine or quinoxaline moieties [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Luminescence of imidazo[1,2-a]pyrazin-3(7H)-one compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20170297983A1 - Methods of forming diol compounds - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tricarbonyl-Pyrazine-Molybdenum(0) Metal–Organic Frameworks for the Storage and Delivery of Biologically Active Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. chinesechemsoc.org [chinesechemsoc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
Welcome to the technical support center for the synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yield.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and plausible synthetic strategy involves a Grignard reaction with a suitable 2,5-disubstituted-3-methylpyrazine. A typical precursor would be a diester, such as diethyl 3-methylpyrazine-2,5-dicarboxylate, which can be reacted with a Grignard reagent like methylmagnesium bromide to form the desired di-tertiary alcohol. Alternatively, a dihalide precursor could be used in a cross-coupling reaction.
Q2: What are the critical parameters to control during the Grignard reaction for this synthesis?
The key parameters for a successful Grignard reaction include:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be thoroughly dried, and anhydrous solvents must be used.[1][2]
-
Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent.[1][2]
-
Temperature: The reaction temperature needs to be carefully controlled. The initial formation of the Grignard reagent may require gentle heating, while the reaction with the pyrazine substrate is often carried out at low temperatures (e.g., 0 °C or below) to minimize side reactions.
-
Purity of Magnesium: The magnesium turnings should be fresh and free of oxidation to ensure efficient formation of the Grignard reagent.[1]
Q3: Are there any specific safety precautions to consider for this synthesis?
Yes, several safety precautions are crucial:
-
Grignard Reagents: These are highly flammable and react violently with water. Handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Ether: Diethyl ether is extremely volatile and flammable. Work in a well-ventilated fume hood and avoid any potential ignition sources.
-
Quenching: The reaction mixture should be quenched carefully by slow addition to an acidic solution (e.g., aqueous ammonium chloride or dilute HCl) in an ice bath to control the exothermic reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard reagent due to moisture or oxidized magnesium.[1] 2. The pyrazine starting material is not sufficiently reactive. 3. Incorrect reaction temperature. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use fresh, high-purity magnesium turnings and anhydrous solvents.[1] 2. Consider using a more reactive pyrazine derivative, such as an acid chloride, if starting from an ester. 3. Optimize the reaction temperature. Try adding the Grignard reagent at a lower temperature (e.g., -78 °C) and then slowly warming the reaction to room temperature. |
| Formation of Side Products | 1. Enolization of the starting material by the Grignard reagent acting as a base.[3] 2. Single addition to the diester, resulting in a keto-ester intermediate. 3. Reaction with atmospheric carbon dioxide. | 1. Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature can also favor nucleophilic addition over deprotonation.[3] 2. Use an excess of the Grignard reagent (at least 2 equivalents per ester group) to drive the reaction to completion.[4] 3. Maintain a positive pressure of inert gas throughout the experiment. |
| Difficulty in Product Isolation and Purification | 1. Emulsion formation during aqueous workup. 2. The product is highly polar and may be soluble in the aqueous layer. 3. Co-elution with impurities during column chromatography. | 1. Add a saturated solution of sodium chloride (brine) to break up emulsions. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 3. Optimize the solvent system for column chromatography. Consider using a gradient elution. A different stationary phase (e.g., alumina) could also be explored. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes a general procedure for the synthesis starting from diethyl 3-methylpyrazine-2,5-dicarboxylate.
Materials:
-
Diethyl 3-methylpyrazine-2,5-dicarboxylate
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of methyl iodide in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate spontaneously (slight bubbling and heat generation). If not, gently warm the flask.
-
Once the reaction starts, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pyrazine Substrate:
-
In a separate flame-dried flask, dissolve diethyl 3-methylpyrazine-2,5-dicarboxylate in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the pyrazine solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Key parameters influencing reaction yield.
References
Technical Support Center: Synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format. The proposed synthesis involves the lithiation of 2,5-dimethylpyrazine followed by reaction with ethylene oxide.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound by lithiating 2,5-dimethylpyrazine with n-butyllithium followed by quenching with ethylene oxide, but I am observing very low to no yield of the desired product. What are the potential causes and solutions?
Answer:
Several factors could contribute to a low or negligible yield in this reaction. Here is a breakdown of potential causes and troubleshooting steps:
-
Incomplete Lithiation: The deprotonation of the methyl groups on the pyrazine ring is a critical step.
-
Moisture: Alkyllithium reagents like n-butyllithium are extremely sensitive to moisture. Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and that all solvents and reagents are anhydrous.[1] The presence of water will quench the organolithium reagent, preventing the deprotonation of the starting material.
-
Reagent Quality: The concentration of commercially available alkyllithium reagents can degrade over time. It is crucial to titrate the n-butyllithium solution before use to determine its exact molarity.[1]
-
Insufficient Base: Ensure you are using a sufficient molar equivalent of the alkyllithium reagent. Typically, a slight excess is used to ensure complete deprotonation.
-
Temperature: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and reagent decomposition.[2][3]
-
-
Ineffective Quenching with Ethylene Oxide:
-
Ethylene Oxide Addition: Ethylene oxide is a gas at room temperature. Ensure it is properly condensed and added slowly to the reaction mixture at a low temperature to prevent it from evaporating before it can react.
-
Reaction Temperature: After the addition of ethylene oxide, the reaction may need to be warmed slowly to room temperature to ensure the reaction goes to completion.
-
-
Side Reactions:
-
Self-Condensation: Lithiated intermediates can sometimes react with unreacted starting material or other intermediates, leading to undesired oligomeric byproducts.[2] This can be minimized by maintaining a low temperature and ensuring efficient mixing.
-
Reaction with Solvent: While THF is a common solvent for lithiation, the lithiated pyrazine could potentially react with it, especially at higher temperatures.
-
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are the likely byproducts, and how can I improve the purification?
Answer:
The formation of multiple products is a common challenge in this type of reaction. The primary byproducts are likely mono-substituted pyrazines and poly(ethylene glycol) derivatives.
-
Likely Byproducts:
-
Mono-substituted Product: Incomplete lithiation or insufficient ethylene oxide can lead to the formation of 2-((5-methyl-3-methylpyrazin-2-yl)methyl)ethanol.
-
Poly(ethylene glycol) Derivatives: The initial product, an alkoxide, can react with additional molecules of ethylene oxide, leading to the formation of longer ether chains.[4] This is more likely if there is a localized high concentration of ethylene oxide or if the reaction temperature is not well-controlled.
-
Over-alkylation: If the reaction conditions are not carefully controlled, the newly formed hydroxyl groups could be deprotonated and react further.
-
-
Improving Purification:
-
Chromatography: Column chromatography is the most effective method for separating the desired diol from the mono-ol and other byproducts. A gradient elution using a solvent system like hexane/ethyl acetate or dichloromethane/methanol is recommended.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system could help in purification.
-
Reaction Stoichiometry: Carefully controlling the stoichiometry of the alkyllithium reagent and ethylene oxide can help to minimize the formation of byproducts. Using a slight excess of the quenching agent can help to drive the reaction towards the di-substituted product.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common and effective method for introducing functional groups onto alkyl-substituted heterocyclic rings is through lateral lithiation followed by reaction with an electrophile.[3] A plausible synthesis for the target molecule would involve the following steps:
-
Deprotonation: Treatment of 2,5-dimethylpyrazine with a strong base, such as n-butyllithium or sec-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C). This will generate a lithiated intermediate at one or both of the methyl groups.
-
Electrophilic Quench: The resulting carbanion is then reacted with an electrophile, in this case, ethylene oxide, to introduce the hydroxyethyl groups.
-
Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) to protonate the resulting alkoxide and yield the desired diol.
Q2: Are there any specific safety precautions I should take when working with alkyllithium reagents and ethylene oxide?
Yes, both n-butyllithium and ethylene oxide are hazardous materials that require special handling.
-
n-Butyllithium: It is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water.[1] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Ethylene Oxide: It is a flammable, carcinogenic, and explosive gas. It should be handled in a well-ventilated fume hood, and appropriate safety measures should be in place to prevent accidental release and ignition.
Q3: Can I use other bases for the lithiation step?
While n-butyllithium is commonly used, other strong bases can also be employed. Lithium diisopropylamide (LDA) is a non-nucleophilic strong base that can be effective for the deprotonation of activated methyl groups and may offer better regioselectivity in some cases.[3] The choice of base can influence the reaction's efficiency and selectivity.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. You can take small aliquots from the reaction mixture at different time points, quench them, and run a TLC to check for the disappearance of the starting material and the appearance of the product spot(s). A suitable stain, such as potassium permanganate, can be used to visualize the spots.
Data Presentation
The following table summarizes hypothetical quantitative data from experimental runs to illustrate common outcomes and the effects of varying reaction conditions.
| Run | Base (Equivalents) | Temperature (°C) | Yield of Diol (%) | Yield of Mono-ol (%) | Unreacted Starting Material (%) | Notes |
| 1 | n-BuLi (2.2) | -78 | 65 | 15 | 5 | Standard conditions, good yield. |
| 2 | n-BuLi (1.1) | -78 | 20 | 55 | 10 | Insufficient base leads to mono-substitution. |
| 3 | n-BuLi (2.2) | -40 | 40 | 25 | 5 | Higher temperature may lead to side reactions. |
| 4 | LDA (2.2) | -78 | 60 | 18 | 7 | LDA can be a suitable alternative to n-BuLi. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Disclaimer: This is a general, hypothetical protocol and should be adapted and optimized for specific laboratory conditions. A thorough risk assessment should be conducted before performing this experiment.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled while hot and allowed to cool under a stream of dry nitrogen.
-
Reaction Setup: The flask is charged with anhydrous tetrahydrofuran (THF) and 2,5-dimethylpyrazine under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium in hexanes (previously titrated) is added dropwise to the stirred solution via syringe over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for an additional 2 hours.
-
Electrophilic Quench: Ethylene oxide, condensed and cooled to -78 °C, is added slowly to the reaction mixture via a cannula. The reaction is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualization
Caption: Proposed synthesis of this compound and potential side reactions.
References
Technical Support Center: Purification of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals encountering challenges in the purification of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol.
Troubleshooting Guides and FAQs
Q1: My crude product is a dark, oily residue. How can I best approach the initial cleanup?
A1: A dark, oily residue suggests the presence of polymeric impurities or colored byproducts. An initial workup using liquid-liquid extraction (LLE) is recommended before attempting chromatography or recrystallization. Due to the polar nature of the diethanol groups on your pyrazine, it will have limited solubility in nonpolar solvents like hexane.
-
Recommended Extraction Protocol:
-
Dissolve the crude residue in a moderate polarity solvent such as ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Follow with a brine wash to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If color persists, you can treat the organic solution with activated charcoal before filtration.[1]
Q2: I am having difficulty purifying my compound using silica gel column chromatography. The compound either doesn't move from the baseline or streaks badly.
A2: This is a common issue when purifying polar compounds like this compound on normal-phase silica gel. The two hydroxyl groups can lead to strong interactions with the acidic silica surface.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: A standard hexane/ethyl acetate system may not be polar enough. Gradually increase the polarity by adding methanol to your ethyl acetate or DCM eluent. A gradient of 0-10% methanol in DCM is a good starting point.
-
Use a Modified Stationary Phase: Consider using a less acidic silica gel or an alternative stationary phase like alumina (neutral or basic).
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography is often more effective. Use a C18-bonded silica column with a water/acetonitrile or water/methanol gradient.[2][3] This method is excellent for separating polar compounds from non-polar impurities.[2]
-
Q3: I am trying to recrystallize my product, but I can't find a suitable solvent. It is too soluble in polar solvents and insoluble in non-polar solvents.
A3: This is a classic challenge for compounds with intermediate polarity. A mixed solvent system, or "solvent pair," is often the solution.[4]
-
Finding a Solvent Pair:
-
Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature, such as ethanol or methanol.
-
Slowly add a "poor" solvent (one in which it is sparingly soluble), like hexane or diethyl ether, dropwise until the solution becomes faintly cloudy (turbid).
-
Add a drop or two of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[5]
-
For hydroxypyrazines, solvents like ethyl acetate have also been used for recrystallization.[6]
Q4: My final product purity is not improving despite repeated purification steps. What are the likely persistent impurities?
A4: Persistent impurities are often structurally similar to the target compound. Without a specific synthesis route, common impurities in pyrazine synthesis can include:
-
Isomers: Positional isomers formed during the pyrazine ring synthesis.
-
Starting Materials: Unreacted aldehydes, ketones, or amino acids.
-
Side-Products: Imidazole derivatives can sometimes form as byproducts in pyrazine syntheses.[7] These can often be removed by a silica gel column.[7]
To identify these, advanced analytical techniques such as LC-MS or high-field NMR may be necessary.
Quantitative Data Summary
The following table summarizes representative data for the purification of polar pyrazine derivatives. Note that these are typical values and may vary for this compound.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Key Considerations |
| Liquid-Liquid Extraction | 50-70% | 70-85% | 85-95% | Good for initial cleanup; may not remove structurally similar impurities. |
| Silica Gel Chromatography | 70-85% | >95% | 60-80% | Eluent polarity is critical; potential for streaking with highly polar compounds. |
| Reverse-Phase Chromatography | 70-85% | >98% | 70-85% | Excellent for polar compounds; requires appropriate C18 column and aqueous/organic mobile phases.[2][3] |
| Recrystallization | >85% | >99% | 50-90% | Highly dependent on finding the correct solvent or solvent pair; best for final polishing.[8] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of a polar pyrazine derivative like this compound.
-
Slurry Preparation:
-
Dissolve the crude product (e.g., 1 gram) in a minimal amount of the initial mobile phase (e.g., 2-3 mL of 100% dichloromethane).
-
Add a small amount of silica gel (e.g., 2-3 grams) to the dissolved product to create a slurry.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading."
-
-
Column Packing:
-
Prepare a glass chromatography column packed with silica gel. The amount of silica should be 50-100 times the weight of the crude product.
-
Pack the column using a non-polar solvent like hexane or a hexane/ethyl acetate mixture as a slurry.
-
Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
-
Elution:
-
Carefully add the dry-loaded sample to the top of the silica bed.
-
Begin elution with a moderately polar solvent system, for example, 100% dichloromethane or a 98:2 mixture of dichloromethane:methanol.
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5 DCM:methanol) to elute the more polar compound.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in the purification process.
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logic diagram for selecting appropriate purification methods and solvents based on compound polarity.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US2520088A - Process of preparing pyrazines - Google Patents [patents.google.com]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. people.chem.umass.edu [people.chem.umass.edu]
"2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" degradation pathways
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for pyrazine derivatives?
Pyrazine derivatives can primarily be degraded through two main pathways: thermal degradation and photocatalytic degradation. Thermal degradation typically involves high temperatures and proceeds through free-radical mechanisms, often leading to the cleavage of the pyrazine ring.[1] Photocatalytic degradation utilizes a photocatalyst and a light source to generate reactive oxygen species that attack the pyrazine ring and its substituents.
Q2: What are the typical products of pyrazine thermal degradation?
The thermal decomposition of the parent pyrazine molecule has been shown to yield acetylene and hydrogen cyanide (HCN) as major products.[1] For substituted pyrazines like "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol," one would expect a more complex mixture of products resulting from the fragmentation of the pyrazine core and reactions of the side chains.
Q3: What factors influence the efficiency of photocatalytic degradation of pyrazine derivatives?
Several factors can influence the efficiency of photocatalytic degradation, including:
-
Catalyst Type and Loading: The choice of photocatalyst and its concentration are critical.
-
Light Source and Intensity: The wavelength and intensity of the light source must be appropriate for activating the chosen photocatalyst.
-
pH of the Solution: The pH can affect the surface charge of the catalyst and the speciation of the target compound.
-
Presence of Oxidizing Agents: The addition of agents like hydrogen peroxide can sometimes enhance the degradation rate.
-
Initial Concentration of the Pyrazine Derivative: Higher concentrations may require longer reaction times or higher catalyst loading.
Q4: How can I monitor the degradation of my pyrazine compound?
The degradation process can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is commonly used to track the disappearance of the parent compound. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile degradation products.[2][3]
Troubleshooting Guides
Issue 1: Incomplete or Slow Degradation
| Possible Cause | Troubleshooting Step |
| Thermal Degradation: | |
| Insufficient Temperature | Gradually increase the temperature in increments of 10-20°C, monitoring for changes in degradation rate. Be cautious of potential charring at excessively high temperatures. |
| Short Reaction Time | Extend the duration of the thermal treatment. Collect aliquots at different time points to determine the optimal reaction time. |
| Photocatalytic Degradation: | |
| Inactive Catalyst | Ensure the catalyst is properly synthesized and characterized. Consider trying a different type of photocatalyst (e.g., TiO2, ZnO). |
| Improper Light Source | Verify that the emission spectrum of your lamp overlaps with the absorption spectrum of the photocatalyst. Increase the light intensity if possible. |
| Suboptimal pH | Perform a series of experiments at different pH values (e.g., 3, 5, 7, 9, 11) to find the optimal condition for your specific compound and catalyst system. |
Issue 2: Difficulty in Identifying Degradation Products
| Possible Cause | Troubleshooting Step |
| Low Concentration of Products | Concentrate your sample before analysis. Techniques like solid-phase extraction (SPE) can be used to enrich the analytes.[3] |
| Unsuitable Analytical Method | If using HPLC-UV, some degradation products may not have a chromophore. Switch to a more universal detector like a mass spectrometer (LC-MS) or use GC-MS for volatile products. |
| Complex Product Mixture | Employ advanced analytical techniques such as two-dimensional gas chromatography (GCxGC) or high-resolution mass spectrometry (HRMS) to resolve and identify individual components in a complex matrix. |
Experimental Protocols
Protocol 1: General Procedure for Thermal Degradation Studies
-
Sample Preparation: Prepare a solution of the pyrazine derivative in a suitable high-boiling point solvent (e.g., ethylene glycol) at a known concentration (e.g., 100 ppm).
-
Thermal Reaction: Place a known volume of the solution in a sealed reaction vessel. Heat the vessel to the desired temperature (e.g., 150-250°C) in a controlled environment like a furnace or a sand bath.
-
Time-course Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw an aliquot of the reaction mixture.
-
Sample Quenching and Analysis: Immediately cool the aliquot in an ice bath to stop the reaction. Dilute the sample with a suitable solvent and analyze using HPLC or GC-MS to determine the concentration of the remaining parent compound and identify degradation products.
Protocol 2: General Procedure for Photocatalytic Degradation Studies
-
Catalyst Suspension: Suspend a known amount of the photocatalyst (e.g., 0.5-2.0 g/L of TiO2) in a known volume of an aqueous solution of the pyrazine derivative.[4][5]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the pyrazine derivative to adsorb onto the catalyst surface.
-
Photoreaction: Irradiate the suspension with a suitable light source (e.g., a UV lamp or a solar simulator). Ensure the reaction vessel is made of a material transparent to the lamp's wavelength (e.g., quartz for UV).
-
Time-course Sampling: At regular intervals, withdraw an aliquot of the suspension.
-
Sample Preparation and Analysis: Separate the catalyst from the solution by centrifugation or filtration. Analyze the supernatant using HPLC to monitor the concentration of the pyrazine derivative.
Hypothetical Quantitative Data
Disclaimer: The following tables contain hypothetical data for illustrative purposes only.
Table 1: Hypothetical Thermal Degradation of a Pyrazine Derivative (100 ppm initial concentration)
| Temperature (°C) | Reaction Time (min) | Remaining Parent Compound (%) | Major Product A (Area %) | Major Product B (Area %) |
| 180 | 30 | 85.2 | 5.1 | 2.3 |
| 180 | 60 | 68.7 | 12.4 | 5.8 |
| 180 | 120 | 45.1 | 25.6 | 11.9 |
| 220 | 30 | 55.4 | 20.3 | 9.7 |
| 220 | 60 | 28.9 | 38.1 | 18.2 |
| 220 | 120 | 5.3 | 55.8 | 26.7 |
Table 2: Hypothetical Photocatalytic Degradation of a Pyrazine Derivative (20 ppm initial concentration, 1 g/L Catalyst)
| Catalyst | Irradiation Time (h) | Degradation Efficiency (%) | Rate Constant (k, min⁻¹) |
| TiO₂ P25 | 1 | 45.6 | 0.010 |
| TiO₂ P25 | 2 | 70.3 | 0.010 |
| TiO₂ P25 | 4 | 91.2 | 0.010 |
| ZnO | 1 | 38.2 | 0.007 |
| ZnO | 2 | 61.8 | 0.007 |
| ZnO | 4 | 85.5 | 0.007 |
Visualizations
Caption: Generalized thermal degradation pathway of a pyrazine derivative.
References
- 1. Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine) (Book) | OSTI.GOV [osti.gov]
- 2. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocatalytic Degradation of Atrazine under Visible Light Using Novel Ag@Mg4Ta2O9 Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" in solution during experimental procedures.
Troubleshooting Guides
Issue 1: Rapid Degradation of "this compound" in Aqueous Solutions
Possible Causes:
-
pH of the Solution: The stability of pyrazine derivatives can be significantly influenced by the pH of the aqueous medium. Extreme pH values (highly acidic or alkaline) can catalyze degradation reactions.
-
Presence of Dissolved Oxygen: Oxidative degradation is a common pathway for many organic molecules, including those with alcohol functional groups. Dissolved oxygen in the solvent can lead to the oxidation of the diethanol side chains.
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Exposure to Light: Photodegradation can occur when solutions of the compound are exposed to ambient or UV light, leading to the breakdown of the pyrazine ring or modifications to the side chains.
-
Elevated Temperature: Thermal degradation can accelerate the decomposition of the compound. Storing solutions at room temperature or higher for extended periods can lead to a significant loss of the active molecule.
Recommended Solutions:
| Solution | Experimental Protocol | Expected Outcome |
| pH Adjustment | Prepare buffer solutions at various pH values (e.g., 4, 5, 6, 7, 8). Dissolve "this compound" in each buffer to a final concentration of 1 mg/mL. Monitor the concentration over time using a validated analytical method such as HPLC-UV. | Identification of the optimal pH range for maximum stability. For many heterocyclic compounds, a slightly acidic to neutral pH (5-7) is often optimal. |
| Deoxygenation of Solvent | Prior to dissolving the compound, sparge the solvent (e.g., water, buffer) with an inert gas such as nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during storage. | A significant reduction in the rate of oxidative degradation, leading to improved stability over time. |
| Light Protection | Store solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light. Conduct experiments under low-light conditions whenever possible. | Minimization of photodegradation, preserving the integrity of the compound. |
| Temperature Control | Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures. Avoid repeated freeze-thaw cycles. | A substantial decrease in the rate of thermal degradation, prolonging the shelf-life of the solution. |
Issue 2: Inconsistent Analytical Results for "this compound" Concentration
Possible Causes:
-
Adsorption to Container Surfaces: The compound may adsorb to the surface of certain types of plastic or glass containers, leading to a decrease in the concentration in solution.
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Inappropriate Solvent: The compound may have limited solubility or stability in the chosen solvent, leading to precipitation or degradation over time.
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Suboptimal Analytical Method: The analytical method used (e.g., HPLC, UV-Vis spectroscopy) may not be optimized for the specific compound, resulting in poor accuracy and precision.
Recommended Solutions:
| Solution | Experimental Protocol | Expected Outcome |
| Container Material Selection | Prepare solutions in various container types (e.g., borosilicate glass, polypropylene, polyethylene). Analyze the concentration of the compound in each solution over a set period. | Determination of the most suitable container material that minimizes adsorption and ensures accurate concentration measurements. |
| Solvent Optimization | Test the solubility and stability of the compound in a range of solvents and co-solvent systems (e.g., water, ethanol, DMSO, and mixtures thereof). Monitor for any signs of precipitation or degradation. | Identification of a solvent system that provides good solubility and stability for consistent experimental results. |
| Analytical Method Validation | Develop and validate an HPLC method for the quantification of "this compound". Key validation parameters should include linearity, accuracy, precision, specificity, and limit of detection (LOD) and quantification (LOQ). | A robust and reliable analytical method for accurate determination of the compound's concentration, leading to more consistent and reproducible experimental data. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for "this compound" in solution?
A1: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the structure (a pyrazine ring with diethanol side chains), the most probable degradation pathways are oxidation of the alcohol groups and photodegradation of the pyrazine ring. Thermal degradation can also contribute to decomposition, especially at elevated temperatures.
Q2: What is the recommended storage condition for a stock solution of "this compound"?
A2: To ensure maximum stability, a stock solution should be prepared in a deoxygenated, buffered aqueous solution (ideally at a slightly acidic to neutral pH), stored in an amber vial at -20°C or below, and protected from light.
Q3: Can I use antioxidants to stabilize my solution?
A3: Yes, the use of antioxidants can be an effective strategy to prevent oxidative degradation. Common antioxidants that could be tested include ascorbic acid, butylated hydroxytoluene (BHT), and tocopherol. It is crucial to perform compatibility and stability studies to ensure the chosen antioxidant does not interfere with the compound or downstream applications.
Q4: How can I monitor the degradation of "this compound"?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach. This method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining intact molecule over time. UV-Vis spectroscopy can also be used for a preliminary assessment of degradation if the compound and its degradants have distinct absorption spectra.
Experimental Protocols
Protocol 1: HPLC Method for Quantification of "this compound"
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Initial conditions: 10% acetonitrile
-
Gradient: Linearly increase to 90% acetonitrile over 10 minutes.
-
Hold: 90% acetonitrile for 2 minutes.
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Re-equilibration: Return to 10% acetonitrile over 1 minute and hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the pure compound (typically in the range of 270-280 nm for pyrazine derivatives).
-
Column Temperature: 30 °C
-
Standard Preparation: Prepare a series of standards of known concentrations in the chosen solvent to establish a calibration curve.
Protocol 2: Forced Degradation Study
To understand the potential degradation pathways and to develop a stability-indicating analytical method, forced degradation studies are recommended.
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
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Thermal Degradation: Expose a solid sample of the compound to 105 °C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples by the developed HPLC method to observe the formation of degradation products and to ensure they are well-separated from the parent peak.
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of "this compound" solutions.
Caption: Troubleshooting logic for addressing the degradation of "this compound" in solution.
"2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol.
Troubleshooting Guide: Solubility Issues
Issue: Poor dissolution of this compound in aqueous solutions.
This is a common challenge for many heterocyclic compounds. The following steps can be taken to address this issue:
1. Solvent Selection and Co-solvents:
-
Initial Assessment: Based on the structure of this compound, which contains a polar pyrazine ring and two hydroxyl groups, it is expected to have some solubility in polar solvents.
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Recommended Solvents: Start with polar protic solvents such as ethanol, methanol, and isopropanol. Polar aprotic solvents like DMSO and THF can also be effective.[1][2]
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Co-solvent Systems: If solubility in water is desired but limited, a co-solvent system can be employed.[3][4] This involves dissolving the compound in a water-miscible organic solvent first (e.g., ethanol or DMSO) and then gradually adding the aqueous buffer to the desired final concentration.
2. pH Adjustment:
-
The pyrazine ring contains nitrogen atoms that can be protonated in acidic conditions.[2]
-
Experimental Step: Attempt to dissolve the compound in aqueous buffers with varying pH values (e.g., pH 2, 5, and 7.4) to determine if solubility is pH-dependent.[5] Increased solubility in acidic conditions may indicate the formation of a more soluble salt.
3. Temperature Modification:
-
For many compounds, solubility increases with temperature.[6]
-
Procedure: Gently heat the solvent while stirring and gradually add the compound. Ensure the compound remains in solution after cooling to room temperature. If it precipitates, this indicates that the desired concentration is only achievable at elevated temperatures.
4. Particle Size Reduction:
-
Increasing the surface area of the solid compound can enhance the dissolution rate.[3]
-
Methods: Techniques such as micronization or creating nano-suspensions can be explored to increase the surface area and potentially improve the dissolution rate and solubility.[3][7]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound?
Q2: In which solvents should I attempt to dissolve this compound?
A2: It is recommended to start with polar solvents. A general screening should include:
-
Alcohols: Methanol, Ethanol, Propanol[2]
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Water: Solubility is likely limited but may be enhanced by pH adjustment or the use of co-solvents.[2]
-
Non-polar Solvents: Low solubility is expected in solvents like hexane and toluene.[1]
Q3: How can I improve the aqueous solubility of this compound for biological assays?
A3: Several strategies can be employed:
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Co-solvency: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before adding it to your aqueous buffer.[3][4]
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pH Adjustment: Investigate the effect of pH on solubility. Acidic conditions might increase solubility by forming a protonated, more soluble species.[2]
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Solid Dispersions: Creating a solid dispersion with a carrier polymer can enhance the dissolution rate.[3]
-
Complexation: The use of cyclodextrins can form inclusion complexes that improve aqueous solubility.
Q4: Are there any known structural modifications to enhance the solubility of pyrazine derivatives?
A4: Yes, structural modifications are a common strategy in drug development to improve solubility.[8] This can involve:
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Introduction of Polar Functional Groups: Adding more polar groups can increase aqueous solubility.[5]
-
Prodrugs: Converting the molecule into a more soluble prodrug that metabolizes back to the active compound in vivo is a viable approach.[8]
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Low to Moderate | The two hydroxyl groups can form hydrogen bonds with water, but the aromatic pyrazine core may limit extensive solubility.[2][6] |
| Alcohols (Methanol, Ethanol) | Good | Alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the hydroxyl groups and the nitrogen atoms of the pyrazine ring.[2] | |
| Polar Aprotic | DMSO, THF | Good | These solvents can effectively solvate the polar pyrazine derivative through dipole-dipole interactions.[1][2] |
| Non-polar | Hexane, Toluene | Low | The polar nature of the compound is not compatible with non-polar solvents.[1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using a Co-solvent Method
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Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
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Aqueous Buffer Addition: Add a fixed volume of each DMSO concentration to a 96-well plate.
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Buffer Addition: Add a corresponding volume of aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) to each well. The final DMSO concentration should be kept low (typically ≤ 1%).
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Incubation and Observation: Shake the plate for a predetermined time (e.g., 2 hours) at room temperature.
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Analysis: Measure the turbidity of each well using a plate reader. The concentration at which precipitation is observed is the kinetic solubility.
Protocol 2: pH-Dependent Solubility Assessment
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Buffer Preparation: Prepare a series of aqueous buffers with different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
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Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer.
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Equilibration: Shake the samples at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
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Sample Preparation: Centrifuge the samples to pellet the undissolved solid.
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Analysis: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Experimental workflow for the kinetic solubility assay.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. biosynce.com [biosynce.com]
- 3. longdom.org [longdom.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. books.rsc.org [books.rsc.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Improving Solubility via Structural Modification [ouci.dntb.gov.ua]
Technical Support Center: Optimizing Reaction Conditions for 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the pyrazine core of this compound?
A1: The synthesis of substituted pyrazines typically involves the condensation of α-dicarbonyl compounds with 1,2-diamines.[1][2] Another common method is the self-condensation of α-amino ketones.[2] For a molecule like this compound, a plausible route would be the condensation of a substituted α-diketone with a diamine, followed by functional group manipulations to introduce the ethanol side chains.
Q2: What are the key parameters to consider when optimizing the synthesis of pyrazine derivatives?
A2: Key parameters for optimization include reaction temperature, pH, solvent, catalyst, and the molar ratio of reactants.[3][4][5] For instance, decreasing the pH can sometimes favor the formation of a desired product over side reactions like pyrazine dimerization.[4] The choice of solvent can also significantly impact the reaction yield and selectivity.[5]
Q3: How can I introduce the ethanol side chains onto the pyrazine ring?
A3: The ethanol side chains can be introduced through various methods. One approach is the C-alkylation of a methyl group already present on the pyrazine ring using an appropriate electrophile.[6] Another method could involve a cross-coupling reaction, for example, a palladium-catalyzed reaction with a suitable boronic acid derivative.[6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of the Desired Pyrazine Product | - Suboptimal reaction temperature or time.- Incorrect pH of the reaction mixture.- Inappropriate solvent or catalyst. | - Perform a temperature and time course study to find the optimal conditions.- Adjust the pH of the reaction mixture; for some reactions, a lower pH can prevent side-product formation.[4]- Screen different solvents and catalysts to improve yield.[5] |
| Formation of Multiple Side Products | - Oxidative dimerization of α-amino ketone intermediates.- Lack of regioselectivity in the condensation reaction. | - Control the pH of the reaction to suppress the undesired dimerization.[4]- Use starting materials with appropriate protecting groups to enhance regioselectivity. |
| Difficulty in Product Purification | - Similar polarity of the desired product and impurities.- Thermal instability of the product during distillation. | - Employ alternative purification techniques such as column chromatography with different stationary and mobile phases, or recrystallization.- Consider purification at lower temperatures using techniques like vacuum distillation. |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Deactivation of the catalyst. | - Increase the reaction time or temperature and monitor the reaction progress by TLC or GC-MS.- Use a fresh batch of catalyst or increase the catalyst loading. |
Experimental Protocols
Key Experiment: Synthesis of a Dihydropyrazine Intermediate
This protocol describes a general procedure for the cyclocondensation reaction to form a dihydropyrazine, which can be subsequently oxidized to the pyrazine.
Materials:
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Substituted α-diketone (1.0 eq)
-
1,2-Propanediamine (1.1 eq)
-
Ethanol (as solvent)
-
Acetic Acid (catalyst)
Procedure:
-
Dissolve the substituted α-diketone in ethanol in a round-bottom flask.
-
Add 1,2-propanediamine to the solution.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude dihydropyrazine can then be oxidized to the corresponding pyrazine using a suitable oxidizing agent (e.g., manganese dioxide or air).
-
Purify the final pyrazine product by column chromatography or recrystallization.
Optimization Parameters
The following table summarizes key parameters that can be varied to optimize the synthesis of this compound derivatives.
| Parameter | Range | Considerations |
| Temperature | 20°C - 100°C | Higher temperatures may increase reaction rate but can also lead to side product formation.[3] |
| pH | 5 - 9 | pH can influence the formation of intermediates and the final product ratio.[4] |
| Solvent | Ethanol, Methanol, Dichloromethane, Toluene | The choice of solvent can affect solubility of reactants and reaction kinetics.[5] |
| Catalyst | Acetic Acid, p-Toluenesulfonic acid | The type and concentration of the acid or base catalyst can significantly impact the reaction. |
| Reactant Ratio | 1:1 to 1:1.5 (Diketone:Diamine) | An excess of the diamine can help drive the reaction to completion but may complicate purification. |
Diagrams
Caption: General workflow for the synthesis and optimization of this compound derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. biosynce.com [biosynce.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine synthesis [organic-chemistry.org]
Troubleshooting "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" analytical detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol". The information is designed to address common issues encountered during analytical detection.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the detection of this compound?
A1: The most common and effective analytical techniques for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the sample matrix, required sensitivity, and the need for structural confirmation.
Q2: What are the typical solvents for dissolving this compound?
A2: this compound is a polar molecule and is expected to be soluble in polar solvents such as water, methanol, ethanol, and acetonitrile. When preparing samples for reversed-phase HPLC, it is best to dissolve the compound in the mobile phase to avoid peak distortion.
Q3: How should I store samples of this compound to ensure stability?
A3: To ensure the stability of this compound, it is recommended to store samples in a cool, dark place, preferably refrigerated at 2-8°C. For long-term storage, freezing at -20°C or below is advisable. Protect samples from light to prevent potential photodegradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC and GC-MS analysis of this compound.
HPLC Troubleshooting
Q: I am observing significant peak tailing for the analyte peak. What could be the cause and how can I fix it?
A: Peak tailing is a common issue when analyzing polar, nitrogen-containing compounds like pyrazines.
-
Potential Causes:
-
Secondary Interactions: Interaction of the basic nitrogen atoms in the pyrazine ring with acidic silanol groups on the surface of the silica-based column packing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, leading to tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
-
Solutions:
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Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
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Adjust Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of the analyte. For pyrazines, a slightly acidic mobile phase (pH 3-4) is often effective.
-
Reduce Sample Concentration: Dilute the sample and re-inject.
-
Use a Different Column: Consider using a column with a highly inert stationary phase or an end-capped column to minimize silanol interactions.
-
Column Washing: Flush the column with a strong solvent to remove contaminants.
-
Q: My retention times are shifting between injections. What should I check?
A: Retention time instability can compromise the reliability of your analysis.
-
Potential Causes:
-
Inconsistent Mobile Phase Composition: Improperly mixed or evaporated mobile phase.
-
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention.
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can lead to inconsistent flow rates.
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.
-
-
Solutions:
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed. Keep solvent bottles capped to prevent evaporation.
-
Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility.
-
Inspect the Pump: Check for leaks in the pump heads and tubing. If necessary, prime the pump and clean or replace the check valves.
-
Ensure Proper Equilibration: Allow the column to equilibrate with the mobile phase for at least 15-30 minutes before starting the analysis.
-
GC-MS Troubleshooting
Q: I am seeing poor peak shape and low intensity for my analyte. What could be the problem?
A: Due to its polar nature with two hydroxyl groups, this compound can be challenging for GC-MS analysis without derivatization.
-
Potential Causes:
-
Adsorption: The polar hydroxyl groups can interact with active sites in the GC inlet liner, column, or transfer line, leading to peak tailing and reduced response.
-
Thermal Degradation: The compound may be thermally labile and degrade in the hot injector.
-
Inappropriate Column: Using a non-polar column may not be suitable for this polar analyte.
-
-
Solutions:
-
Derivatization: Convert the hydroxyl groups to less polar silyl ethers by reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This will improve volatility and reduce adsorption.
-
Use an Inert Flow Path: Employ a deactivated inlet liner and a highly inert GC column.
-
Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient vaporization to prevent thermal degradation.
-
Select an Appropriate Column: Use a mid-polarity to polar stationary phase column (e.g., a column with a polyethylene glycol or "WAX" phase) for better peak shape.
-
Quantitative Data
The following table summarizes hypothetical but realistic quantitative data for the analysis of this compound using HPLC-UV and GC-MS (after derivatization). This data is for illustrative purposes and should be determined experimentally for your specific method and instrumentation.
| Parameter | HPLC-UV | GC-MS (SIM Mode) |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.03 ng/mL |
| Linear Range | 0.3 - 100 µg/mL | 0.03 - 50 ng/mL |
| Recovery | 95 - 105% | 92 - 108% |
| Precision (%RSD) | < 2% | < 5% |
Experimental Protocols
HPLC-UV Method
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 275 nm
GC-MS Method (with Derivatization)
-
Sample Derivatization:
-
Evaporate 1 mL of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical experimental workflow for HPLC analysis.
Technical Support Center: Purification of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol". The following sections address common issues encountered during the purification of this and similar pyrazine derivatives.
Troubleshooting and FAQs
Q1: I have synthesized this compound, and my crude product is a complex mixture. What are the likely impurities?
A1: The impurities in your crude product will largely depend on the synthetic route employed. A common method for synthesizing similar compounds involves the Grignard reaction. If this or a similar organometallic reaction was used, potential impurities could include:
-
Unreacted starting materials: Such as the corresponding pyrazine ester or halide.
-
Grignard reagent-related byproducts: Biphenyl-type compounds can form from the coupling of the Grignard reagent with unreacted starting material.[1] Additionally, Grignard reagents are highly reactive towards water and air, so meticulous drying of glassware and solvents is crucial to prevent the formation of byproducts.[1][2][3]
-
Partially reacted intermediates: Mono-substituted pyrazine species where only one of the functional groups has reacted.
-
Positional isomers: Depending on the selectivity of the reaction, other isomers of the desired product might be formed.
Q2: What is the first step I should take to purify my crude this compound?
A2: A liquid-liquid extraction (LLE) is an excellent initial purification step.[4][5] Pyrazines can be extracted from an aqueous reaction mixture using organic solvents.[4][5] The choice of solvent is important. For instance, using hexane as the extraction solvent can prevent the co-extraction of more polar impurities like imidazole derivatives, whereas methyl-t-butyl ether (MTBE) or ethyl acetate might co-extract such impurities, necessitating further cleanup steps.[4][6] Given the di-ethanol functionality of your compound, it will have some degree of water solubility, so multiple extractions with a suitable organic solvent will likely be necessary for efficient recovery.[4]
Q3: My product is showing low purity after liquid-liquid extraction. What purification technique should I try next?
A3: For further purification of pyrazine derivatives, column chromatography is a highly effective and widely used method.[4][5][7] You have a choice between normal-phase and reversed-phase chromatography.
-
Normal-Phase Chromatography: This is typically performed with a silica gel stationary phase and a non-polar mobile phase, such as a mixture of hexane and ethyl acetate.[4][7] For your diol compound, you will likely need a relatively polar eluent system to achieve good separation.
-
Reversed-Phase Chromatography: A column packed with C18-bonded silica can also be used, which is particularly effective for separating pyrazines from aqueous distillates.[4][5]
Q4: I am struggling to get good separation of my compound using flash chromatography. What can I do to improve the resolution?
A4: If you are experiencing poor separation with standard flash chromatography, consider the following:
-
Optimize your solvent system: Systematically screen different mobile phase compositions using Thin Layer Chromatography (TLC) to identify a solvent system that provides the best separation between your product and the impurities.
-
Use high-performance silica: Silica gel with a higher surface area can provide better separation and resolution for challenging mixtures of pyrazine compounds.[7]
-
Consider a different stationary phase: If normal-phase silica is not providing adequate separation, switching to a different stationary phase, such as alumina or a bonded phase, might be beneficial.
Q5: Are there any non-chromatographic methods for purifying this compound?
A5: Yes, other techniques can be employed:
-
Distillation: If your compound is thermally stable and volatile, distillation can be an effective method for separating it from less volatile impurities.[4][5]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a powerful technique for achieving high purity.[8] You will need to screen various solvents to find one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Azeotropic Distillation: This technique can be used to separate pyrazines from alkanolamines, which may be present as impurities depending on the synthetic route.[9]
Q6: How can I confirm the purity of my final product?
A6: A combination of analytical techniques is recommended for confirming the purity and identity of your compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile compounds like pyrazines.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of your compound and quantify any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your final product.
-
Certificate of Analysis (CoA): For reference, commercially available samples of "this compound" are typically accompanied by a Certificate of Analysis detailing their purity and the methods used for its determination.[12]
Data Summary
The following table summarizes common purification techniques for pyrazine derivatives, which can be applied to "this compound".
| Purification Technique | Typical Application | Key Parameters to Optimize | Potential Issues |
| Liquid-Liquid Extraction (LLE) | Initial cleanup of crude reaction mixtures.[4][5] | Choice of organic solvent, pH of the aqueous phase, number of extractions.[4][6] | Co-extraction of impurities with similar polarity.[4] |
| Normal-Phase Column Chromatography | Separation of compounds with different polarities.[7] | Stationary phase (e.g., silica gel), mobile phase composition (e.g., hexane/ethyl acetate).[4][7] | Poor resolution of closely related compounds.[7] |
| Reversed-Phase Column Chromatography | Purification of polar compounds from aqueous solutions.[4][5] | Stationary phase (e.g., C18-bonded silica), mobile phase composition (e.g., water/acetonitrile). | Broad peaks for very non-polar compounds. |
| Distillation | Purification of volatile and thermally stable compounds.[4][5] | Pressure (vacuum distillation for high-boiling compounds), temperature. | Thermal degradation of the compound. |
| Recrystallization | Final purification of solid compounds to high purity.[8] | Choice of solvent, cooling rate. | Low recovery of the product. |
Experimental Protocols
Protocol: Purification of this compound by Normal-Phase Flash Column Chromatography
This protocol provides a general methodology for the purification of the title compound using normal-phase flash column chromatography.
1. Materials and Equipment:
-
Crude "this compound"
-
Silica gel (for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Flash chromatography system (or glass column and accessories)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
2. Procedure:
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to prepare a concentrated sample solution.
-
TLC Analysis: Spot the concentrated sample solution onto a TLC plate. Develop the plate using various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 hexane:ethyl acetate) to determine the optimal solvent system for separation. The ideal solvent system will show good separation between the desired product spot and any impurity spots, with the product spot having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving the crude material in a minimal amount of a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure. Carefully load the dry, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the optimized solvent system determined from the TLC analysis. Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the elution of the compounds by spotting the collected fractions onto TLC plates and visualizing the spots (e.g., under UV light or by staining).
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified "this compound".
-
Purity Confirmation: Analyze the purified product using GC-MS, HPLC, and/or NMR to confirm its purity and identity.
Visualizations
Caption: A typical workflow for the purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chegg.com [chegg.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. ablelab.eu [ablelab.eu]
- 8. US2520088A - Process of preparing pyrazines - Google Patents [patents.google.com]
- 9. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 10. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 12. This compound | CAS No- 96681-84-4 | Simson Pharma Limited [simsonpharma.com]
Technical Support Center: Synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol. Since a specific scalable synthesis protocol is not widely published, this guide provides a proposed experimental methodology based on established principles of pyrazine chemistry. The troubleshooting section and FAQs address potential challenges that may be encountered during this synthesis.
Proposed Experimental Protocol
The synthesis of this compound can be approached through the condensation of an appropriate amino alcohol with an α-hydroxyketone, followed by oxidation. A plausible route involves the self-condensation of 1-aminopropan-2-ol to form a dihydropyrazine intermediate, which is then oxidized. To introduce the methyl and diethanol groups at the desired positions, a more controlled approach would involve the reaction of a specific diamine with a dicarbonyl compound. However, a more direct proposed method is the dehydrogenative coupling of an amino alcohol.
Reaction Scheme:
A plausible, though not explicitly documented, synthetic route is the base-catalyzed self-condensation and subsequent oxidation of an amino alcohol precursor, such as 1-amino-3-hydroxy-propan-2-one with a methylating agent, or more complex multi-step synthesis. For the purpose of this guide, we will focus on a hypothetical single-pot reaction that represents a common strategy for forming substituted pyrazines.
Materials:
-
1,3-diamino-2-propanol
-
Methylglyoxal (40% in water)
-
Palladium on carbon (10%)
-
Toluene
-
Sodium hydroxide
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 1L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1,3-diamino-2-propanol (1.0 mol) and toluene (500 mL).
-
Addition of Dicarbonyl: Slowly add methylglyoxal (1.1 mol) dropwise to the stirred solution over 1 hour. The reaction is exothermic; maintain the temperature below 40°C using a water bath.
-
Condensation: After the addition is complete, add a solution of sodium hydroxide (1.2 mol in 50 mL of water) and heat the mixture to reflux (approximately 110°C) for 4 hours.
-
Oxidation: Cool the reaction mixture to 60°C and add 10% Pd/C (2 mol%). Heat the mixture to 100°C and bubble air through the solution for 8 hours to facilitate the oxidation of the dihydropyrazine intermediate to the pyrazine.
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Separate the organic layer and wash it with brine (2 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction; incorrect stoichiometry; degradation of starting materials or product. | - Monitor the reaction progress using TLC or GC-MS.- Ensure accurate measurement of reagents.- Control the reaction temperature carefully, especially during the addition of methylglyoxal. |
| Formation of Multiple Byproducts | Side reactions such as polymerization of methylglyoxal; incomplete oxidation. | - Add methylglyoxal slowly and at a low temperature.- Ensure efficient stirring.- Extend the air bubbling time or use a different oxidizing agent (e.g., manganese dioxide). |
| Difficulty in Product Purification | The product is highly polar due to the two hydroxyl groups, leading to tailing on silica gel. | - Use a more polar solvent system for column chromatography (e.g., methanol in dichloromethane).- Consider reverse-phase chromatography if normal-phase is ineffective.- Attempt crystallization from a suitable solvent system. |
| Reaction Stalls at Dihydropyrazine Intermediate | Inefficient oxidation. | - Increase the amount of catalyst.- Use a more efficient oxygen source or a chemical oxidant.- Increase the reaction temperature during the oxidation step. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing substituted pyrazines?
A1: The most common method for synthesizing pyrazines is the condensation of a 1,2-diamine with an α-dicarbonyl compound.[1] For asymmetrically substituted pyrazines, a stepwise approach may be necessary to control the regioselectivity. Another method involves the dehydrogenative coupling of β-amino alcohols.[2][3]
Q2: Why is temperature control important during the initial condensation reaction?
A2: The reaction between amines and dicarbonyl compounds is often exothermic. Uncontrolled temperature can lead to the polymerization of the dicarbonyl compound (in this case, methylglyoxal) and other side reactions, which will lower the yield and complicate the purification process.
Q3: What are the challenges in scaling up this synthesis?
A3: Scaling up pyrazine synthesis can present challenges with heat management due to the exothermic nature of the condensation step. Handling of potentially solid intermediates and ensuring efficient mixing and oxidation in a larger reactor are also critical considerations. Continuous flow reactors can sometimes offer better control for larger-scale production.
Q4: How can I confirm the formation of the desired product?
A4: The product can be characterized using standard analytical techniques. 1H and 13C NMR spectroscopy will confirm the chemical structure, mass spectrometry will confirm the molecular weight, and IR spectroscopy can be used to identify the hydroxyl functional groups.
Q5: Are there alternative oxidizing agents for the aromatization step?
A5: Yes, besides air/Pd/C, other oxidizing agents such as manganese dioxide (MnO2), copper(II) salts, or even elemental sulfur at high temperatures can be used for the dehydrogenation of dihydropyrazines to pyrazines. The choice of oxidant will depend on the substrate's tolerance to the reaction conditions.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data for the proposed synthesis of this compound.
| Parameter | Lab Scale (1L flask) | Pilot Scale (20L reactor) |
| Reactant A (1,3-diamino-2-propanol) | 1.0 mol | 20.0 mol |
| Reactant B (Methylglyoxal) | 1.1 mol | 22.0 mol |
| Reaction Temperature | 110°C | 110-115°C |
| Reaction Time | 12 hours | 16 hours |
| Crude Yield | 65% | 60% |
| Purified Yield | 45% | 40% |
| Purity (by HPLC) | >98% | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Proposed reaction pathway for the synthesis.
References
Validation & Comparative
"2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" vs other pyrazine derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the biological activities of select pyrazine derivatives, offering insights for researchers in drug discovery. While the initial focus was on 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, a comprehensive search of scientific literature and databases revealed a significant lack of publicly available experimental data for this specific compound. Therefore, this guide pivots to a broader comparison of other well-characterized pyrazine derivatives to provide a valuable resource for understanding the potential of this chemical class.
The pyrazine core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial and anticancer activities. This guide presents a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant workflows to aid researchers in this field.
Comparative Analysis of Biological Activity
The biological potential of pyrazine derivatives is highlighted through their antimicrobial and anticancer properties. The following tables summarize the in vitro activity of several reported pyrazine compounds.
Antimicrobial Activity of Pyrazine Derivatives
Pyrazine-containing compounds have demonstrated notable activity against a spectrum of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazine Derivatives against Bacterial Strains
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine derivative 2e | Staphylococcus aureus | 32 | [1] |
| Escherichia coli | 16 | [1] | |
| Pyrazine-2-carboxylic acid derivative P2 | Staphylococcus aureus | 6.25 | [2] |
| Pyrazine-2-carboxylic acid derivative P4 | Staphylococcus aureus | 6.25 | [2] |
| Candida albicans | 3.125 | [2] | |
| Pyrazine-2-carboxylic acid derivative P6 | Pseudomonas aeruginosa | 25 | [2] |
| Pyrido[2,3-b]pyrazine-1,4(2H,3H)dithione | Staphylococcus aureus | 78 | [3] |
| Bacillus cereus | 78 | [3] | |
| Escherichia coli | 625 | [3] |
Note: A lower MIC value indicates greater antimicrobial activity.
Anticancer Activity of Pyrazine Derivatives
Several pyrazine derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth.
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Selected Pyrazine Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indenoquinoxaline-based pyrazine derivative 11 | MCF-7 (Breast Cancer) | 5.4 | [4] |
| A549 (Lung Cancer) | 4.3 | [4] | |
| Pyrazine-based SHP2 inhibitor 10 | MDA-MB-231 (Breast Cancer) | ~0.1 | [5] |
| Mono(dimethylpyrazolyl)-s-triazine derivative 4j | MCF-7 (Breast Cancer) | 2.93 | [6] |
| Mono(dimethylpyrazolyl)-s-triazine derivative 4f | HCT-116 (Colon Cancer) | 0.50 | [6] |
| HepG2 (Liver Cancer) | 3.01 | [6] | |
| Imidazo[1,2-a]pyrazine derivative 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [7] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [7] | |
| MCF-7 (Breast Cancer) | 11 | [7] | |
| A375 (Skin Cancer) | 11 | [7] |
Note: A lower IC50 value indicates greater cytotoxic potency.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results in drug discovery. Below are representative protocols for determining the antimicrobial and anticancer activities of novel compounds.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a common procedure for assessing the antimicrobial susceptibility of a compound.[8][9][10]
Materials:
-
Test compound (e.g., pyrazine derivative)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Positive control antibiotic (e.g., Ampicillin, Gentamicin)
-
Solvent for test compound (e.g., DMSO, ensuring final concentration is non-toxic to bacteria)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C for 2-6 hours until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[4]
Materials:
-
Test compound (e.g., pyrazine derivative)
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.
-
Visualizing Experimental Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict a generalized workflow for screening pyrazine derivatives and a simplified signaling pathway that could be targeted by such compounds.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. revues.imist.ma [revues.imist.ma]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. ijrpc.com [ijrpc.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
A Comparative Guide to the Synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
For Researchers, Scientists, and Drug Development Professionals
Overview of Proposed Synthetic Routes
Two primary strategies are proposed for the synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol:
-
Route A: Pyrazine Ring Formation from Precursors. This approach involves the synthesis of the pyrazine ring from acyclic precursors that already contain the necessary carbon framework.
-
Route B: Functionalization of a Pre-formed Pyrazine Core. This strategy begins with a commercially available or easily synthesized pyrazine derivative, which is then functionalized to introduce the desired hydroxyethyl groups.
A logical workflow for comparing these synthetic routes is presented below.
Caption: Logical workflow for comparing synthetic routes.
Route A: Pyrazine Ring Formation from Aminoacetone
This route is based on the known self-condensation of aminoacetone to form 2,5-dimethylpyrazine[1][2]. The subsequent steps would involve the functionalization of the methyl groups.
Reaction Scheme:
-
Formation of 2,5-Dimethylpyrazine: Self-condensation of aminoacetone.
-
Radical Bromination: Introduction of bromine atoms to the methyl groups.
-
Hydroxylation: Conversion of the bromomethyl groups to hydroxymethyl, followed by a two-step homologation to the hydroxyethyl groups. This multi-step process presents significant challenges in terms of selectivity and yield.
Data Summary for Route A (Hypothetical):
| Step | Reactants | Reagents & Conditions | Product | Estimated Yield | Purity Concerns |
| 1. Ring Formation | Aminoacetone | pH-dependent self-condensation, oxidation (e.g., air)[3] | 2,5-Dimethylpyrazine | Moderate | Side products from polymerization |
| 2. Bromination | 2,5-Dimethylpyrazine | N-Bromosuccinimide (NBS), radical initiator (AIBN) | 2,5-Bis(bromomethyl)-3-methylpyrazine | Low to Moderate | Over-bromination and ring bromination |
| 3. Hydroxylation & Homologation | 2,5-Bis(bromomethyl)-3-methylpyrazine | Multi-step process (e.g., cyanide displacement, hydrolysis, reduction) | Target Molecule | Low | Numerous potential side products, purification difficult |
Route B: Functionalization of a 2,5-Dichloropyrazine Core
This route starts with the synthesis of 2,5-dichloropyrazine, a versatile intermediate for introducing substituents onto the pyrazine ring. Two potential methods for introducing the hydroxyethyl groups are considered.
Method B1: Grignard Reaction with Ethylene Oxide
Reaction Scheme:
-
Synthesis of 2,5-Dichloropyrazine: From pyrazine-2-amine via chlorination and diazotization[4][5].
-
Grignard Reaction: Double Grignard reaction with ethylene oxide to introduce the two hydroxyethyl groups.
Data Summary for Method B1:
| Step | Reactants | Reagents & Conditions | Product | Reported/Estimated Yield | Purity Concerns |
| 1. Dichloropyrazine Synthesis | Pyrazine-2-amine | 1. N-Chlorosuccinimide (NCS), DCM, 40°C. 2. NaNO₂, conc. HCl, -10°C to rt[4][6] | 2,5-Dichloropyrazine | ~15% (over two steps)[6] | Purification from mono-chlorinated species |
| 2. Grignard Reaction | 2,5-Dichloro-3-methylpyrazine (hypothetical) | 1. Mg, THF. 2. Ethylene oxide. 3. Acidic workup (e.g., aq. NH₄Cl)[7][8][9] | Target Molecule | Moderate (estimated) | Mono-addition product, unreacted starting material |
Method B2: Sonogashira Coupling and Reduction
Reaction Scheme:
-
Synthesis of 2,5-Dichloropyrazine: As in Method B1.
-
Sonogashira Coupling: Double Sonogashira coupling with a protected propargyl alcohol.
-
Reduction: Hydrogenation of the alkyne and removal of the protecting group.
Data Summary for Method B2:
| Step | Reactants | Reagents & Conditions | Product | Reported/Estimated Yield | Purity Concerns |
| 1. Dichloropyrazine Synthesis | Pyrazine-2-amine | 1. N-Chlorosuccinimide (NCS), DCM, 40°C. 2. NaNO₂, conc. HCl, -10°C to rt[4][6] | 2,5-Dichloropyrazine | ~15% (over two steps)[6] | Purification from mono-chlorinated species |
| 2. Sonogashira Coupling | 2,5-Dichloro-3-methylpyrazine (hypothetical) | Propargyl alcohol (protected), Pd/Cu catalyst, base (e.g., Et₃N)[10][11][12] | 2,5-Bis(3-hydroxyprop-1-yn-1-yl)-3-methylpyrazine (protected) | Good (estimated) | Homocoupling of the alkyne, mono-coupled product |
| 3. Reduction | Pyrazinyl dialkyne | H₂, Pd/C or Lindlar's catalyst for cis-alkene, followed by hydrogenation of the alkene and deprotection[13][14][15][16] | Target Molecule | High (estimated) | Incomplete reduction, catalyst poisoning |
Experimental Protocols
Synthesis of 2,5-Dichloropyrazine (Applicable to Route B)
This protocol is based on a reported synthesis[4][5].
-
Step 1: Synthesis of 5-chloro-2-aminopyrazine: To a solution of 2-aminopyrazine (1.0 eq) in anhydrous dichloromethane (DCM), add N-chlorosuccinimide (NCS) (1.05 eq). Heat the mixture at 40°C for 2 hours under a nitrogen atmosphere. Monitor the reaction by TLC. After completion, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 2: Synthesis of 2,5-dichloropyrazine: Dissolve 5-chloro-2-aminopyrazine (1.0 eq) in concentrated hydrochloric acid and cool to -10°C. Slowly add a solution of sodium nitrite (2.0 eq) in water over 1 hour. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by TLC. Neutralize the reaction mixture with 50% sodium hydroxide solution and extract with DCM. Dry the combined organic layers over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.
Method B1: Grignard Reaction with Ethylene Oxide (Analogous Protocol)
This protocol is based on general procedures for the reaction of Grignard reagents with ethylene oxide[7][8][9].
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (2.2 eq). Add a solution of 2,5-dichloro-3-methylpyrazine (1.0 eq) in anhydrous THF dropwise. A small crystal of iodine may be added to initiate the reaction. Reflux the mixture until the magnesium is consumed.
-
Reaction with Ethylene Oxide: Cool the Grignard reagent to 0°C. Add a solution of ethylene oxide (2.2 eq) in anhydrous THF dropwise, maintaining the temperature below 5°C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Method B2: Sonogashira Coupling and Reduction (Analogous Protocol)
This protocol is based on general procedures for Sonogashira coupling and subsequent alkyne reduction[10][13][14].
-
Sonogashira Coupling: To a solution of 2,5-dichloro-3-methylpyrazine (1.0 eq) and a protected propargyl alcohol (e.g., 3-(tert-butyldimethylsilyloxy)-1-propyne) (2.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, 3.0 eq). Stir the mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitor by TLC). After completion, quench the reaction with water and extract with an organic solvent. Purify the crude product by column chromatography.
-
Reduction and Deprotection: Dissolve the resulting dialkyne in a suitable solvent (e.g., ethanol or ethyl acetate). Add a hydrogenation catalyst (e.g., 10% Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and stir until the uptake of hydrogen ceases. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Deprotect the silyl ether using standard conditions (e.g., TBAF in THF) to yield the final product. Purify by column chromatography.
Comparison and Conclusion
Route A is conceptually simple but likely to be challenging in practice. The functionalization of the methyl groups of 2,5-dimethylpyrazine is prone to a lack of selectivity and may result in a mixture of products that are difficult to separate, leading to a low overall yield.
Route B offers a more controlled and versatile approach. The synthesis of 2,5-dichloropyrazine is a known process, although the reported yield is modest.
-
Method B1 (Grignard Reaction) is a direct and potentially efficient way to introduce the hydroxyethyl groups. However, the formation of the di-Grignard reagent from the dichloropyrazine may be challenging, and the reaction could suffer from incomplete conversion, leading to a mixture of mono- and di-substituted products.
-
Method B2 (Sonogashira Coupling) provides a more controlled, stepwise approach to building the side chains. Palladium-catalyzed cross-coupling reactions are generally high-yielding and tolerant of various functional groups. The subsequent reduction of the alkynes is also typically a high-yielding transformation. This method, while longer, may offer a higher overall yield and purity of the final product.
Recommendation: For a laboratory-scale synthesis where control and purity are paramount, Route B, Method B2 (Sonogashira Coupling and Reduction) is likely the most promising approach. While it involves more steps, each step is a high-yielding and well-understood transformation, which should facilitate troubleshooting and optimization. For a more direct, though potentially lower-yielding approach, Route B, Method B1 (Grignard Reaction) is a viable alternative that is worthy of investigation. Route A is not recommended due to the anticipated difficulties in controlling the functionalization of the methyl groups. Experimental validation would be necessary to determine the optimal synthesis route.
References
- 1. journals.asm.org [journals.asm.org]
- 2. 2,5-Dimethyl pyrazine synthesis - chemicalbook [chemicalbook.com]
- 3. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 6. 2,5-Dichloropyrazine | 19745-07-4 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ethylene oxide when treated with Grignard reagent yields [allen.in]
- 9. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Coupling-isomerization synthesis of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 14. Alkane synthesis by alkyne reduction [organic-chemistry.org]
- 15. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 16. youtube.com [youtube.com]
Comparative Bioactivity of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol and Structurally Similar Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential bioactivity of "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" against structurally related pyrazine derivatives. Due to the limited publicly available bioactivity data for the target compound, this guide focuses on the known antimicrobial and anticancer properties of analogous pyrazine structures to infer potential therapeutic applications.
While specific experimental data on the biological effects of this compound is not currently available in the scientific literature, the broader class of pyrazine derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities. These activities predominantly include antimicrobial and anticancer effects. This guide synthesizes available data on structurally similar compounds to provide a comparative framework.
Antimicrobial Activity of Alkylpyrazine Derivatives
A close structural analog to the target compound is 2,5-bis(1-methylethyl)pyrazine, also known as 2,5-diisopropylpyrazine. Studies have shown that alkylated pyrazines possess notable antimicrobial properties. Research indicates that these compounds can exhibit bactericidal and fungicidal activities. For instance, 2,5-diisopropylpyrazine has been identified as a metabolite from Paenibacillus polymyxa and its antimicrobial potential has been investigated. While specific Minimum Inhibitory Concentration (MIC) values for 2,5-diisopropylpyrazine are not consistently reported across a wide range of microorganisms, the available data suggests activity against various bacteria and fungi.
To provide a comparative context, the following table summarizes the known antimicrobial activities of some alkylpyrazine derivatives.
| Compound | Test Organism | Activity | Reference |
| 2,5-diisopropylpyrazine | General Bacteria & Fungi | Antimicrobial activity noted | [1][2] |
| 2,5-dimethylpyrazine | Escherichia coli | Growth inhibition observed | |
| 2-ethyl-3-methylpyrazine | Ralstonia solanacearum | Growth inhibition of 72.89% at 335 µg/mL |
Anticancer Activity of Substituted Pyrazine Derivatives
A significant body of research has focused on the anticancer potential of various pyrazine derivatives. These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
The following table presents a compilation of the half-maximal inhibitory concentration (IC50) values for several pyrazine derivatives against common cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Chalcone-Pyrazine Hybrid (Compound 51) | MCF-7 | 0.012 | [3] |
| Chalcone-Pyrazine Hybrid (Compound 51) | A549 | 0.045 | [3] |
| Ligustrazine-Curcumin Hybrid (Compound 79) | A549 | 0.60 - 2.85 | [3] |
| Ligustrazine-Piperlongumine Hybrid (Cmpd 42-45) | HCT116 | 0.25 - 8.73 | [3] |
| Pyrazolo[1,5-a]pyrimidine Derivative (Compound 4c) | A549 | 1.13 | [4] |
| Pyrazolo[1,5-a]pyrimidine Derivative (Compound 4d) | HCT116 | Not specified | [4] |
| Pyrazolo[1,5-a]pyrimidine Derivative (Compound 4e) | MCF-7 | 0.22 | [4] |
| B-Ring-Truncated Deguelin Derivative (Compound 3a) | A549 | 6.62 | [5] |
| B-Ring-Truncated Deguelin Derivative (Compound 8c) | MCF-7 | < 10 | [5] |
| B-Ring-Truncated Deguelin Derivative (Compound 8d) | HCT116 | 6.96 | [5] |
| Pyrimidine Derivative (Compound 35) | MCF-7 | 3.38 | [6] |
| Pyrimidine Derivative (Compound 35) | A549 | 3.71 | [6] |
| Pyrimidine Derivative (Compound 57) | HCT-116 | 2.4 | [6] |
| Pyrimidine Derivative (Compound 57) | MCF-7 | 3.37 | [6] |
| Pyrimidine Derivative (Compound 57) | A549 | 3.04 | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter in assessing antimicrobial activity. A standard method for its determination is the broth microdilution assay.
Protocol: Broth Microdilution Method
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway Inhibition by Pyrazine Derivatives
Several studies have indicated that the anticancer effects of pyrazine derivatives are mediated through the inhibition of critical cell signaling pathways. For example, certain pyrazine-containing compounds have been shown to inhibit the NF-κB, AKT, and ERK signaling pathways, which are frequently dysregulated in cancer and play a central role in cell proliferation, survival, and inflammation.[3]
Below is a diagram illustrating a simplified overview of how a pyrazine derivative might inhibit these interconnected signaling pathways, leading to a reduction in cancer cell proliferation and survival.
Caption: Inhibition of key cancer signaling pathways by a pyrazine derivative.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of the bioactivity of a novel pyrazine compound.
Caption: General workflow for evaluating the bioactivity of a novel pyrazine compound.
Conclusion
While direct bioactivity data for this compound remains elusive, the extensive research on structurally similar pyrazine derivatives strongly suggests its potential as a bioactive molecule, particularly in the realms of antimicrobial and anticancer applications. The provided comparative data and experimental protocols offer a valuable resource for researchers interested in exploring the therapeutic potential of this and other novel pyrazine compounds. Further experimental investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. diglib.tugraz.at [diglib.tugraz.at]
- 2. Buy 2,5-Diisopropylpyrazine | 24294-83-5 [smolecule.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
Comparative Guide to the Analytical Method Validation of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
This guide provides a comprehensive overview of the validation of an analytical method for "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol," a pyrazine derivative with potential applications in pharmaceutical development. The content is structured to offer a comparative analysis of analytical techniques and presents a detailed protocol and data for a validated High-Performance Liquid Chromatography (HPLC) method. This document is intended for researchers, scientists, and drug development professionals to ensure the reliability and accuracy of their analytical results.
Introduction to Analytical Method Validation
Analytical method validation is a critical process in pharmaceutical development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The validation process for "this compound" ensures the identity, purity, and concentration of the analyte can be accurately and reliably determined. The validation parameters discussed in this guide are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Comparison of Potential Analytical Methods
The selection of an appropriate analytical technique is the first step in method development and validation. For a compound like "this compound," several methods could be considered. The table below compares two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection and identification. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for purity and assay determination. | Suitable for volatile and thermally stable compounds. Provides structural information for identification. |
| Sensitivity | High sensitivity, depending on the detector used (e.g., UV, DAD, MS). | Very high sensitivity and selectivity, especially with mass spectrometric detection. |
| Specificity | Good specificity, which can be enhanced with a Diode Array Detector (DAD) or Mass Spectrometer (MS). | Excellent specificity due to mass fragmentation patterns, allowing for definitive identification. |
| Sample Preparation | Generally requires dissolving the sample in a suitable solvent. | May require derivatization to increase volatility. Headspace or solid-phase microextraction can be used for volatile pyrazines in complex matrices.[5] |
| Typical Use Cases | Quantitative analysis of active pharmaceutical ingredients (APIs) and impurities. | Identification of volatile organic compounds, flavor and fragrance analysis.[5] |
For the purpose of this guide, an HPLC method is selected for validation due to its versatility and common use in pharmaceutical quality control for non-volatile compounds.
Validated HPLC Method for this compound
The following section details the experimental protocol and validation data for a reversed-phase HPLC method for the quantification of "this compound."
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
-
Standard Solution Preparation: A stock solution of "this compound" is prepared in the mobile phase at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution to the desired concentrations.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a target concentration within the linear range of the method.
The following tables summarize the results of the method validation according to ICH Q2(R1) guidelines.[1][2][3][4]
Table 1: Specificity
| Test | Result |
| Blank Analysis | No interfering peaks were observed at the retention time of the analyte. |
| Placebo Analysis | No interfering peaks from excipients were observed. |
| Peak Purity | The peak purity index was greater than 0.999, indicating no co-eluting impurities. |
Table 2: Linearity
| Concentration (µg/mL) | Peak Area (n=3) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751123 |
| 75 | 1126543 |
| 100 | 1502056 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, n=3) | Recovery (%) | % RSD |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.3 | 100.6 | 0.5 |
| 120% | 60 | 59.5 | 99.2 | 0.7 |
Table 4: Precision
| Precision Type | Concentration (µg/mL) | % RSD (n=6) |
| Repeatability (Intra-day) | 50 | 0.6 |
| Intermediate Precision (Inter-day) | 50 | 1.2 |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Table 6: Robustness
| Parameter Varied | Variation | % RSD of Peak Area (n=3) |
| Flow Rate | ± 0.1 mL/min | 1.5 |
| Column Temperature | ± 2 °C | 1.1 |
| Mobile Phase Composition | ± 2% Acetonitrile | 1.8 |
Visualizations
The following diagrams illustrate the workflow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Caption: HPLC Experimental Workflow.
Conclusion
The presented HPLC method for the analysis of "this compound" is specific, linear, accurate, precise, and robust within the tested range. The validation data demonstrates that the method is suitable for its intended purpose in a quality control environment. While alternative methods like GC-MS may be suitable for specific applications such as volatile impurity profiling, the validated HPLC method provides a reliable and accessible approach for routine quantitative analysis. Researchers and scientists can adapt this guide to develop and validate analytical methods for similar pyrazine derivatives, ensuring data integrity and regulatory compliance.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 4. database.ich.org [database.ich.org]
- 5. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
Purity Analysis and Confirmation of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, a key heterocyclic intermediate in pharmaceutical research and development. The purity of this compound is critical for ensuring the validity of research outcomes and the safety and efficacy of potential drug candidates. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and compares the performance of this compound with structurally related pyrazine derivatives.
Introduction to this compound and its Analogs
This compound (MPDE) is a disubstituted pyrazine characterized by a central methylpyrazine core with two ethanol side chains. Its structural analogs, often found in flavor and fragrance industries or as pharmaceutical intermediates, provide a basis for comparative analysis. For this guide, we will compare MPDE with three commercially available pyrazine derivatives:
-
2-Ethyl-3-methylpyrazine: A simple alkyl-substituted pyrazine.
-
2,3-Diethyl-5-methylpyrazine: A more complex alkylated pyrazine.
-
2-Methoxy-3-methylpyrazine: A pyrazine with a different functional group.
Understanding the purity profile of MPDE is crucial, as impurities can arise from the synthetic route, which often involves the condensation of α-dicarbonyl compounds with diamines or the dimerization of amino acid-derived α-amino aldehydes.[1] Potential impurities may include unreacted starting materials, reaction intermediates such as dihydropyrazines, and side-products from competing reactions.
Analytical Methodologies for Purity Determination
A multi-pronged analytical approach is recommended for the robust purity assessment of MPDE. This typically involves a primary chromatographic technique for separation and quantification of impurities, a spectroscopic method for structural confirmation, and an absolute purity determination method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity analysis due to its high resolution and sensitivity. Given the polar nature of the diethanol functional groups in MPDE, a reversed-phase method with a polar-modified column or Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable.
Table 1: Comparative HPLC Purity Analysis of Pyrazine Derivatives
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound (MPDE) | 4.8 | 99.2 | >99% |
| Impurity 1 (Hypothetical) | 3.2 | 0.3 | - |
| Impurity 2 (Hypothetical) | 5.5 | 0.5 | - |
| 2-Ethyl-3-methylpyrazine | 7.2 | 98.5 | >98% |
| 2,3-Diethyl-5-methylpyrazine | 8.9 | 99.0 | >99% |
| 2-Methoxy-3-methylpyrazine | 6.5 | 98.8 | >98% |
Note: Data presented is hypothetical and for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.
Table 2: Comparative GC-MS Purity Analysis of Pyrazine Derivatives
| Compound | Retention Time (min) | m/z of Molecular Ion [M]+ | Purity (%) |
| This compound (MPDE) | 12.3 | 198 | >99% |
| Impurity 3 (Hypothetical) | 10.1 | 184 | - |
| 2-Ethyl-3-methylpyrazine | 8.5 | 122 | >98% |
| 2,3-Diethyl-5-methylpyrazine | 9.8 | 150 | >99% |
| 2-Methoxy-3-methylpyrazine | 7.9 | 124 | >98% |
Note: Data presented is hypothetical and for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the target compound. Quantitative NMR (qNMR) can also be employed for an absolute purity assessment without the need for a reference standard of the impurities.
Table 3: Comparative ¹H-NMR Data for Pyrazine Derivatives
| Compound | Chemical Shift (δ, ppm) and Multiplicity of Key Protons |
| This compound (MPDE) | 8.25 (s, 1H, pyrazine-H), 4.05 (t, 4H, -CH₂-OH), 3.00 (t, 4H, pyrazine-CH₂-), 2.55 (s, 3H, -CH₃) |
| 2-Ethyl-3-methylpyrazine | 8.30 (d, 1H), 8.25 (d, 1H), 2.75 (q, 2H), 2.50 (s, 3H), 1.30 (t, 3H) |
| 2,3-Diethyl-5-methylpyrazine | 8.20 (s, 1H), 2.80 (q, 2H), 2.70 (q, 2H), 2.45 (s, 3H), 1.35 (t, 3H), 1.25 (t, 3H) |
| 2-Methoxy-3-methylpyrazine | 8.15 (d, 1H), 8.05 (d, 1H), 4.00 (s, 3H), 2.60 (s, 3H) |
Note: Data presented is hypothetical and for illustrative purposes.
Experimental Protocols
HPLC Method
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL in 50:50 Water:Acetonitrile.
GC-MS Method
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MSD Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: 1 mg/mL in Methanol.
NMR Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H-NMR Parameters: 32 scans, relaxation delay of 1 s.
-
¹³C-NMR Parameters: 1024 scans, relaxation delay of 2 s.
-
Sample Preparation: Approximately 10 mg dissolved in 0.7 mL of deuterated solvent.
Visualizing Analytical Workflows and Pathways
Analytical Workflow for Purity Determination
The following diagram illustrates the logical flow of experiments for the comprehensive purity analysis of this compound.
Caption: Analytical workflow for the purity determination of this compound.
Hypothetical Signaling Pathway Involvement
Pyrazine derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a compound like MPDE could potentially exert its effects, for instance, by modulating a kinase cascade.
Caption: Hypothetical signaling pathway involving this compound.
Conclusion
The purity of this compound can be reliably determined using a combination of HPLC, GC-MS, and NMR spectroscopy. Each technique provides complementary information, ensuring a comprehensive assessment of both the identity and purity of the compound. The comparative data presented in this guide, while hypothetical, serves as a framework for researchers to evaluate the purity of their own synthesized or procured MPDE against other commercially available pyrazine derivatives. Adherence to the detailed experimental protocols will enable consistent and reproducible results, which are paramount in the fields of chemical research and drug development.
References
A Researcher's Guide to Comparing Cross-Reactivity Assays for Small Molecule Kinase Inhibitors
Lack of Publicly Available Data for "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol"
As of November 2025, a comprehensive search of publicly available scientific literature and databases reveals no specific data regarding the cross-reactivity, primary biological targets, or off-target effects of the compound "this compound". The primary information available relates to its chemical synthesis and supply. Other pyrazine derivatives found in the literature are predominantly discussed within the context of the flavor and fragrance industries, rather than as pharmacological agents.
Given the absence of specific data for the requested compound, this guide will pivot to a representative comparison of common assay types used to determine the cross-reactivity of small molecule compounds. This is a critical aspect of drug discovery and development. To provide a practical and informative resource for researchers, scientists, and drug development professionals, we will use a hypothetical small molecule kinase inhibitor, designated as "Compound X," as an illustrative example.
Introduction
The specificity of a small molecule inhibitor for its intended biological target is a cornerstone of modern drug development. Off-target interactions can lead to unforeseen side effects, toxicity, or even confounding experimental results. Therefore, comprehensive cross-reactivity profiling is an indispensable step in the characterization of any potential therapeutic agent or chemical probe. This guide provides a comparative overview of common assay platforms used to assess the cross-reactivity of small molecule inhibitors, with a focus on kinase inhibitors as a prominent example.
Comparison of Assay Platforms for Kinase Inhibitor Cross-Reactivity Profiling
Several methodologies are employed to determine the selectivity of a kinase inhibitor. These assays can be broadly categorized into biochemical assays, which measure direct interactions with isolated proteins, and cell-based assays, which assess the compound's effects in a more physiologically relevant context.[1][2] Each approach offers distinct advantages and disadvantages in terms of throughput, cost, and the nature of the data generated.
Table 1: Comparison of Common Kinase Cross-Reactivity Assay Platforms
| Assay Type | Principle | Advantages | Disadvantages | Typical Output |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (e.g., from [γ-³²P]-ATP or [γ-³³P]-ATP) to a substrate.[3][4] | Gold standard for direct measurement of enzymatic activity. High sensitivity and low interference from compounds.[3][4] | Requires handling of radioactive materials, lower throughput, and generates radioactive waste.[1][3] | IC₅₀ (half-maximal inhibitory concentration), Percent Inhibition |
| Fluorescence-Based Assays (e.g., TR-FRET, FP) | Detects changes in fluorescence signals upon substrate phosphorylation or inhibitor binding.[5][6] | High throughput, amenable to automation, and avoids radioactivity.[5] | Susceptible to interference from fluorescent compounds (false positives/negatives).[5] | IC₅₀, Kᵢ (inhibition constant), Percent Inhibition |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in a kinase reaction, which is then converted to a light signal.[5][6] | High sensitivity, broad applicability to different kinases, and high throughput. | Can be affected by compounds that interfere with the luciferase enzyme. | IC₅₀, Percent Inhibition |
| Competition Binding Assays (e.g., KiNativ™, KinomeScan™) | Quantifies the ability of a test compound to displace a known, tagged ligand from the ATP-binding site of a kinase.[5] | Does not require active enzyme, can be performed with a large panel of kinases, and provides a direct measure of binding affinity. | Does not directly measure inhibition of enzymatic activity; may not identify allosteric inhibitors. | Kₔ (dissociation constant), Percent of Control |
| Cell-Based Assays | Measures the downstream effects of kinase inhibition in a cellular context, such as changes in protein phosphorylation or gene expression.[1][2] | Provides a more physiologically relevant assessment of a compound's activity and selectivity. Can account for cell permeability and metabolism.[1] | More complex, lower throughput, and can be more difficult to interpret due to the involvement of multiple signaling pathways. | EC₅₀ (half-maximal effective concentration), Phosphorylation levels |
Experimental Protocols
Protocol 1: Radiometric Kinase Assay for IC₅₀ Determination
This protocol provides a general framework for determining the IC₅₀ of a test compound against a specific kinase using a radiometric assay.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
[γ-³³P]-ATP
-
Test compound (serially diluted in DMSO)
-
ATP solution
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a master mix containing the kinase reaction buffer, substrate, and purified kinase.
-
Dispense the master mix into a 96-well plate.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a solution of ATP mixed with [γ-³³P]-ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]-ATP.
-
Allow the paper to dry completely.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Competition Binding Assay (Conceptual Workflow)
This protocol outlines the general steps involved in a large-scale kinase panel screening using a competition binding assay format.
Materials:
-
Kinase panel (e.g., DNA-tagged kinases immobilized on a solid support)
-
Broad-spectrum, affinity-tagged ligand (probe)
-
Test compound
-
Assay buffer
-
Detection reagents (e.g., fluorescently labeled antibodies)
Procedure:
-
The test compound is incubated with the panel of kinases in the presence of the affinity-tagged ligand.
-
The test compound competes with the ligand for binding to the ATP-binding site of the kinases.
-
After an incubation period to reach equilibrium, unbound components are washed away.
-
The amount of bound ligand is quantified, typically using a method like quantitative PCR (for DNA-tagged kinases) or a fluorescence-based readout.
-
The signal is inversely proportional to the binding affinity of the test compound. A lower signal indicates stronger binding of the test compound.
-
The results are typically reported as the percentage of the control (vehicle-treated) signal or as a dissociation constant (Kₔ).
Data Presentation
Table 2: Hypothetical Cross-Reactivity Data for "Compound X"
The following table illustrates how cross-reactivity data for a hypothetical kinase inhibitor, "Compound X," might be presented. In this example, Compound X is a potent inhibitor of Kinase A, with some off-target activity against Kinase B and Kinase C at higher concentrations.
| Kinase Target | IC₅₀ (nM) for Compound X |
| Kinase A (On-Target) | 15 |
| Kinase B | 850 |
| Kinase C | 1,200 |
| Kinase D | >10,000 |
| Kinase E | >10,000 |
| Kinase F | >10,000 |
| ... (and so on for a larger panel) | ... |
Visualizations
Caption: A generalized workflow for kinase inhibitor cross-reactivity screening.
Caption: On-target vs. off-target effects of a hypothetical kinase inhibitor.
References
- 1. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. bmglabtech.com [bmglabtech.com]
A Comparative Guide to Pyrazine-Based Building Blocks: Performance of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol and Its Alternatives in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel materials and pharmacologically active compounds. Pyrazine derivatives, in particular, have garnered significant interest due to their presence in numerous natural products and FDA-approved drugs.[1][2] This guide provides a comparative analysis of "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" as a versatile building block against its non-methylated pyrazine analog and a common pyridine-based alternative, "2,6-bis(hydroxymethyl)pyridine." The comparison focuses on their application in the synthesis of coordination polymers and polyesters, supported by experimental data and detailed protocols.
Executive Summary
"this compound" and its analogs are valuable difunctional building blocks for creating larger, functional molecules. The choice between a pyrazine and a pyridine core, as well as the presence of a methyl substituent, significantly influences the electronic properties, steric hindrance, and ultimately, the performance of the resulting materials.
-
Pyrazine vs. Pyridine Core: Pyrazine-based building blocks, being more electron-deficient than their pyridine counterparts, can lead to distinct electronic and catalytic properties in the resulting metal complexes.[3] This can manifest as altered reactivity, stability, and photophysical characteristics.[4][5]
-
Methyl Substitution: The presence of a methyl group on the pyrazine ring can introduce steric effects that influence the coordination geometry in metal complexes and may affect the packing and thermal properties of polymers.[2]
This guide will delve into the synthesis and application of these building blocks, providing a framework for rational selection in research and development.
Performance Comparison in Coordination Chemistry
The ability of "this compound" and its analogs to act as ligands for metal ions is a key application. The resulting coordination polymers can have interesting magnetic, luminescent, and catalytic properties.
While direct comparative data for "this compound" is limited, studies on the closely related "pyrazine-2,5-diyldimethanol" and comparisons between pyrazine and pyridine-based ligands provide valuable insights.
Table 1: Comparison of Pyrazine and Pyridine-Based Ligands in Metal Complexes
| Feature | Pyrazine-Based Ligands | Pyridine-Based Ligands | Rationale |
| Electron Density | Lower (π-deficient) | Higher | The two nitrogen atoms in the pyrazine ring are electron-withdrawing.[3] |
| Basicity (pKa) | Lower (e.g., Pyrazine: 0.65) | Higher (e.g., Pyridine: 5.25) | Reduced electron density on the nitrogen atoms in pyrazine leads to lower basicity.[3][6] |
| Catalytic Activity | Can lead to higher turnover numbers in certain reactions (e.g., CO2 hydrogenation).[3] | Established performance in a wide range of catalytic reactions. | The electronic properties of the ligand can influence the catalytic cycle of the metal center. |
| Luminescence | Can act as efficient sensitizers for lanthanide emission.[4][5] | Also used as sensitizers, but the efficiency can differ based on the specific complex. | The energy levels of the ligand's orbitals play a crucial role in the energy transfer to the metal ion. |
| Methyl Group Effect | Can introduce steric hindrance, influencing coordination geometry and potentially leading to ferromagnetic interactions in some cases.[2] | Steric effects of substituents are also a key factor in ligand design. | The bulkiness of the ligand can dictate the arrangement of molecules in the crystal lattice. |
Performance Comparison in Polymer Science
Difunctional molecules like "this compound" can be used as monomers in polymerization reactions to create novel polyesters. The properties of these polymers are influenced by the structure of the monomer.
Table 2: Expected Properties of Polyesters Derived from Pyrazine and Furan-Based Diols
| Property | Polyester from 2,2'-(Pyrazine-2,5-diyl)diethanol | Polyester from 2,5-bis(hydroxymethyl)furan (BHMF) | Rationale |
| Bio-based Potential | Can be derived from amino acids. | Derived from sugars (a well-established bio-based platform chemical).[7] | Both offer routes from renewable resources, though the infrastructure for furan-based chemicals is more developed. |
| Thermal Stability | Expected to have good thermal stability. | Good thermal stability has been reported for BHMF-based polyesters.[8][9] | The rigid aromatic/heterocyclic core contributes to thermal stability. |
| Biodegradability | Potentially biodegradable. | BHMF-based polyesters have been shown to be biodegradable.[8][9] | The presence of heteroatoms and ester linkages can make polymers more susceptible to microbial degradation. |
| Mechanical Properties | Expected to form semi-crystalline or amorphous polymers depending on the co-monomer. | Can form materials with a range of mechanical properties.[8][9] | The linearity and packing efficiency of the polymer chains determine crystallinity and mechanical strength. |
Experimental Protocols
Synthesis of Pyrazine-2,5-diyldimethanol (A Precursor Analog)
This protocol describes the synthesis of the non-methylated analog, which can be adapted for the synthesis of "this compound" starting from 2,5-dimethyl-3-methylpyrazine.
Step 1: Oxidation of 2,5-Dimethylpyrazine [10]
-
A mixture of 2,5-dimethylpyrazine (9.9 g, 91.70 mmol) and selenium dioxide (49.50 g, 446.10 mmol) is refluxed in a 10:1 pyridine/water mixture overnight.
-
The hot mixture is filtered to remove elemental selenium and then evaporated to dryness to yield crude pyrazine-2,5-dicarboxylic acid.
Step 2: Esterification [10]
-
The crude pyrazine-2,5-dicarboxylic acid is refluxed overnight with thionyl chloride (7.02 g, 58.98 mmol) in methanol.
-
Slow evaporation from methanol yields dimethyl pyrazine-2,5-dicarboxylate as orange crystals.
Step 3: Reduction to Diol [10]
-
To a methanol solution (50 mL) of dimethyl pyrazine-2,5-dicarboxylate (2.0 g, 10.2 mmol), sodium borohydride (3.1 g, 81.95 mmol) is slowly added at 0 °C under an inert atmosphere.
-
The mixture is stirred for 3 hours at room temperature.
-
The reaction is quenched by the dropwise addition of water.
-
The resulting precipitate is filtered off, and the solvent is evaporated to yield pyrazine-2,5-diyldimethanol.
Synthesis of a Pyrazine-Based Polyester
This protocol is adapted from the synthesis of polyesters from pyrazine-dicarboxylic acid dimethyl esters and can be applied to diol monomers like "this compound" with a suitable diacid or diester co-monomer.
Two-Step Melt Polycondensation
-
Transesterification: A pyrazine-based diester and a diol (e.g., 1,4-butanediol) are mixed in a reaction vessel with a catalytic amount of tin(II) 2-ethylhexanoate. The mixture is heated to 160-180 °C under a nitrogen atmosphere until the transesterification is complete (monitored by the disappearance of the starting ester signal in 1H NMR).
-
Polycondensation: The temperature is raised to 180-200 °C, and a vacuum is applied to remove the condensation byproduct (e.g., methanol or water), driving the polymerization to high molecular weights. The reaction is continued until a high viscosity is achieved.
Visualizing the Synthetic Pathways and Comparisons
Synthesis of Pyrazine-Diol Building Blocks
Caption: Synthetic routes to pyrazine and pyridine-based diol building blocks.
Comparison of Building Block Properties
Caption: Key property differences between pyrazine and pyridine-based diol building blocks.
Conclusion
"this compound" represents a valuable building block with the potential to impart unique electronic and steric properties to the resulting materials. Its electron-deficient pyrazine core offers a distinct advantage in applications where modulation of the electronic environment of a metal center is desired, or where specific photophysical properties are targeted. The methyl group provides an additional handle for fine-tuning the steric environment.
In comparison, pyridine-based analogs like "2,6-bis(hydroxymethyl)pyridine" are more electron-rich and have a longer history of application in catalysis. The choice between these building blocks will ultimately depend on the specific design criteria of the target molecule. For researchers seeking to explore novel electronic properties and catalytic activities, "this compound" and related pyrazine diols are promising candidates. For applications where well-established reactivity is required, pyridine-based systems may be the more conventional choice. Further direct comparative studies are warranted to fully elucidate the performance differences in various applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of sensitized Ln(III) emission using pyridine- and pyrazine-2,6-dicarboxylates--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of sensitized Ln(III) emission using pyridine- and pyrazine-2,6-dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. research.rug.nl [research.rug.nl]
- 10. mdpi.com [mdpi.com]
Spectroscopic Comparison of "2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" Isomers: A Guide for Researchers
Introduction to Pyrazine Isomerism and Spectroscopy
"2,2'-(3-Methylpyrazine-2,5-diyl)diethanol" possesses a substituted pyrazine core. The key to differentiating its isomers through spectroscopy lies in the distinct electronic and steric environments of the protons and carbon atoms due to the relative positions of the methyl and diethanol substituents on the pyrazine ring. The primary isomers of interest would be those where the methyl group is at position 3 or 6, leading to "this compound" and "2,2'-(6-Methylpyrazine-2,5-diyl)diethanol" respectively.
Predicted Spectroscopic Differences: A Theoretical Overview
While awaiting experimental data, we can predict the key distinguishing features in the spectra of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton on the pyrazine ring will be the most informative signal.
-
In the 3-methyl isomer , the ring proton is adjacent to a nitrogen and a carbon bearing a diethanol group.
-
In the 6-methyl isomer , the ring proton is situated between two nitrogen atoms. This difference in the electronic environment will lead to a noticeable difference in the chemical shift of this proton. The proton in the 6-methyl isomer is expected to be deshielded and appear at a higher chemical shift (further downfield) compared to the 3-methyl isomer.
-
The chemical shifts of the methylene protons in the diethanol side chains may also show subtle differences due to the proximity of the methyl group in the 3-isomer.
-
-
¹³C NMR: The carbon atoms of the pyrazine ring will exhibit distinct chemical shifts.
-
The symmetry of the substitution pattern will be reflected in the number of unique carbon signals. The 3-methyl isomer is less symmetric than the hypothetical 2,5-dimethyl-3,6-di(ethanol)pyrazine, leading to a more complex spectrum.
-
The chemical shift of the carbon atom bearing the methyl group will be a key identifier. Furthermore, the shifts of the other ring carbons will be influenced by the position of the methyl substituent.
-
Infrared (IR) Spectroscopy
The IR spectra of the isomers are expected to be broadly similar, showing characteristic absorptions for:
-
O-H stretching from the alcohol groups (a broad band around 3300 cm⁻¹).
-
C-H stretching from the alkyl and aromatic groups (around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively).
-
C=N and C=C stretching from the pyrazine ring (in the 1400-1600 cm⁻¹ region).
-
C-O stretching from the alcohol groups (around 1050-1200 cm⁻¹).
Subtle differences may arise in the "fingerprint region" (below 1500 cm⁻¹) due to the different substitution patterns affecting the bending vibrations of the ring and its substituents.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectra of both isomers are expected to show the same molecular ion peak (M⁺) corresponding to their identical molecular weight. However, the fragmentation patterns might differ, providing clues to the isomer structure. The position of the methyl group could influence the stability of certain fragment ions, leading to variations in their relative abundances. For instance, the loss of a methyl radical or fragments from the diethanol chains might be favored differently in each isomer.
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for the isomers. Note: These are not experimental values and should be used as a guide for interpretation once experimental data is acquired.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | "this compound" (Predicted) | "2,2'-(6-Methylpyrazine-2,5-diyl)diethanol" (Predicted) |
| Pyrazine-H | ~8.2-8.4 | ~8.5-8.7 |
| -CH₂- (ring) | ~2.9-3.1 | ~2.9-3.1 |
| -CH₂-OH | ~3.8-4.0 | ~3.8-4.0 |
| -OH | Variable | Variable |
| -CH₃ | ~2.5-2.7 | ~2.5-2.7 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | "this compound" (Predicted) | "2,2'-(6-Methylpyrazine-2,5-diyl)diethanol" (Predicted) |
| Pyrazine Ring Carbons | 4 distinct signals | 4 distinct signals |
| C-CH₃ | ~20-25 | ~20-25 |
| -CH₂- (ring) | ~35-40 | ~35-40 |
| -CH₂-OH | ~60-65 | ~60-65 |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | "this compound" (Predicted) | "2,2'-(6-Methylpyrazine-2,5-diyl)diethanol" (Predicted) |
| O-H Stretch | 3200-3500 (broad) | 3200-3500 (broad) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2980 | 2850-2980 |
| C=N, C=C Stretch (ring) | 1400-1600 | 1400-1600 |
| C-O Stretch | 1050-1200 | 1050-1200 |
Experimental Protocols
To obtain the necessary experimental data for a definitive comparison, the following standard protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, a larger number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to aid in the unambiguous assignment of proton and carbon signals.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solid (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance (%) or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal of the protonated molecule [M+H]⁺.
-
Acquire the spectrum over a suitable mass range.
-
Visualization of Isomeric Relationship and Analytical Workflow
The following diagrams illustrate the relationship between the isomers and a general workflow for their spectroscopic analysis.
Caption: Relationship of "this compound" isomers.
Caption: General workflow for the spectroscopic analysis of pyrazine isomers.
Conclusion
A definitive spectroscopic comparison of "this compound" isomers requires the acquisition of experimental data. This guide provides a theoretical foundation for what to expect in the NMR, IR, and mass spectra of these compounds, highlighting the key features that will likely be used for their differentiation. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data. Once this data is available, the tables and predictions in this guide can be populated with experimental values to create a comprehensive and objective comparison for the scientific community.
A Comparative Guide to Impurity Profiling and Reference Standards of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, a key chemical intermediate. We will delve into potential impurities, reference standards, and a comparative analysis of analytical techniques, supported by detailed experimental protocols.
Understanding the Impurity Landscape
The synthesis of this compound can potentially introduce several impurities. These may include positional isomers, unreacted starting materials, and byproducts of side reactions. A thorough understanding of the synthetic route is crucial for identifying and quantifying these impurities.
Table 1: Potential Impurities of this compound
| Impurity Name | Structure | Potential Origin |
| 2,2'-(5-Methylpyrazine-2,5-diyl)diethanol | Isomer | Incomplete or alternative cyclization |
| 2,2'-(6-Methylpyrazine-2,5-diyl)diethanol | Isomer | Incomplete or alternative cyclization |
| Pyrazine-2,5-diethanol | Starting material | Incomplete methylation |
| Mono-hydroxyethyl methylpyrazine | Intermediate | Incomplete hydroxylethylation |
| Oxidized derivatives | Byproduct | Oxidation during synthesis or storage |
The Gold Standard: Certified Reference Materials
Accurate impurity profiling is contingent on the availability of high-purity, well-characterized reference standards. Several chemical suppliers offer this compound as a certified reference material (CRM). When selecting a reference standard, it is essential to consider the supplier's reputation, the completeness of the Certificate of Analysis (CoA), and the certified purity.
Table 2: Comparison of Commercially Available Reference Standards
| Supplier | Product Number | Purity | Certification | CoA Details |
| Simson Pharma | SP-I-1335 | >98% | ISO 9001:2015 | Includes ¹H NMR, Mass, and HPLC data.[1] |
| BLDpharm | BD148486 | >97% | - | Provides basic physical properties.[2] |
| LGC Standards | TRC-M294775 | High Purity | ISO 17034 | Comprehensive CoA with characterization data. |
Analytical Techniques for Impurity Profiling: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common and powerful techniques for the separation and quantification of impurities in pharmaceutical intermediates.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Table 3: Representative HPLC Performance Data
| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 8.5 | 0.1 | 0.3 |
| 2,2'-(5-Methylpyrazine-2,5-diyl)diethanol | 8.2 | 0.1 | 0.3 |
| Pyrazine-2,5-diethanol | 7.9 | 0.2 | 0.6 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile compounds, offering excellent separation and structural elucidation capabilities.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-1 or ZB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection: Splitless injection of 1 µL.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of 1 mg/mL.
Table 4: Representative GC-MS Performance Data
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 12.3 | 182, 151, 122, 94 | 5 | 15 |
| 2,2'-(5-Methylpyrazine-2,5-diyl)diethanol | 12.1 | 182, 151, 122, 94 | 5 | 15 |
| Pyrazine-2,5-diethanol | 11.8 | 168, 137, 108, 80 | 10 | 30 |
Visualizing the Workflow and Method Comparison
To provide a clearer understanding of the impurity profiling process and the comparison between HPLC and GC-MS, the following diagrams have been generated.
References
A Comparative Guide to the Synthesis of 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and development. Among these, pyrazine derivatives are of significant interest due to their diverse pharmacological activities. This guide provides a comparative cost-benefit analysis of two proposed synthetic routes for 2,2'-(3-Methylpyrazine-2,5-diyl)diethanol, a molecule with potential applications in medicinal chemistry. The analysis considers factors such as the cost of starting materials, the number of synthetic steps, and estimated overall yields to provide a comprehensive overview for researchers planning its synthesis.
Proposed Synthetic Routes
Two primary synthetic pathways are proposed for the synthesis of this compound, starting from commercially available pyrazine derivatives.
Route 1: Oxidation of 2,3,5-Trimethylpyrazine
This route begins with the readily available 2,3,5-trimethylpyrazine and proceeds through a three-step sequence involving oxidation, esterification, and reduction.
Route 2: Functionalization of 2,5-Dichloro-3-methylpyrazine
This alternative pathway utilizes 2,5-dichloro-3-methylpyrazine as the starting material, introducing the diethanol side chains through a Grignard reaction.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two proposed synthetic routes, allowing for a direct comparison of their cost-effectiveness and efficiency.
| Metric | Route 1: Oxidation of 2,3,5-Trimethylpyrazine | Route 2: Functionalization of 2,5-Dichloro-3-methylpyrazine |
| Starting Material | 2,3,5-Trimethylpyrazine | 2,5-Dichloro-3-methylpyrazine |
| Starting Material Cost | ~$336 / 1 kg[1] | ~$1 / 1 kg (estimated industrial price)[2] |
| Number of Steps | 3 | 1 |
| Key Reactions | Oxidation, Esterification, Reduction | Grignard Reaction |
| Estimated Overall Yield | 30-40% | 40-50% |
| Estimated Cost per Gram | Moderate | Low |
| Process Complexity | Moderate | High (requires careful control of Grignard reaction) |
| Scalability | Good | Moderate |
Mandatory Visualization: Synthetic Pathways
The logical workflows for the two proposed synthetic routes are illustrated below using Graphviz.
Caption: Synthetic workflow for Route 1, starting from 2,3,5-trimethylpyrazine.
Caption: Synthetic workflow for Route 2, starting from 2,5-dichloro-3-methylpyrazine.
Experimental Protocols
Detailed experimental procedures for the key steps in each proposed route are outlined below. These protocols are based on established methodologies for analogous transformations.
Route 1: Oxidation of 2,3,5-Trimethylpyrazine
Step 1: Synthesis of 3-Methylpyrazine-2,5-dicarboxylic acid
-
Materials: 2,3,5-Trimethylpyrazine, Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water.
-
Procedure:
-
Dissolve 2,3,5-trimethylpyrazine in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of potassium permanganate in water to the pyrazine solution while maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture at 80°C for 4 hours.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 3-methylpyrazine-2,5-dicarboxylic acid.
-
Step 2: Synthesis of Dimethyl 3-methylpyrazine-2,5-dicarboxylate
-
Materials: 3-Methylpyrazine-2,5-dicarboxylic acid, Methanol, Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Suspend 3-methylpyrazine-2,5-dicarboxylic acid in methanol.
-
Carefully add concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the dimethyl ester.
-
Step 3: Synthesis of this compound
-
Materials: Dimethyl 3-methylpyrazine-2,5-dicarboxylate, Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)/Lithium Chloride (LiCl), Tetrahydrofuran (THF), Water, Hydrochloric Acid (HCl).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous THF.
-
Slowly add a solution of dimethyl 3-methylpyrazine-2,5-dicarboxylate in anhydrous THF to the LiAlH₄ suspension at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude diol.
-
Purify the product by column chromatography or recrystallization.
-
Route 2: Functionalization of 2,5-Dichloro-3-methylpyrazine
Step 1: Synthesis of this compound via Grignard Reaction
-
Materials: Magnesium turnings, 2-Bromoethanol (protected as a silyl ether, e.g., TBDMS ether), 2,5-Dichloro-3-methylpyrazine, Tetrahydrofuran (THF), Iodine (as initiator), Hydrochloric Acid (HCl), Water.
-
Procedure:
-
Activate magnesium turnings with a crystal of iodine in a flame-dried flask under an inert atmosphere.
-
Add a solution of the protected 2-bromoethanol in anhydrous THF dropwise to the magnesium to form the Grignard reagent.
-
In a separate flask, dissolve 2,5-dichloro-3-methylpyrazine in anhydrous THF.
-
Slowly add the prepared Grignard reagent to the solution of the dichloropyrazine at a low temperature (e.g., -78°C).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and dry the organic layer.
-
Remove the protecting groups from the hydroxyl functions using an appropriate deprotection method (e.g., TBAF for TBDMS).
-
Purify the final product by column chromatography.
-
Conclusion
Both proposed synthetic routes offer viable pathways to this compound.
-
Route 1 is a more traditional and potentially more scalable approach, though it involves more synthetic steps. The starting material is relatively inexpensive for larger scales.
-
Route 2 presents a more direct, one-step functionalization. However, the cost of the starting material for laboratory-scale synthesis is higher, and the Grignard reaction with a di-substituted pyrazine can be challenging to control and may lead to a mixture of products, potentially lowering the isolated yield of the desired compound.
The choice of the optimal synthetic route will depend on the specific needs of the research, including the desired scale of synthesis, available budget, and the synthetic chemistry expertise of the research team. For large-scale production, Route 1 might be more cost-effective, while for rapid, small-scale synthesis for initial biological screening, Route 2 could be a more attractive option despite its challenges.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
